1-(2-Fluorophenyl)propan-1-amine hydrochloride
Description
BenchChem offers high-quality 1-(2-Fluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H NMR and 13C NMR of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral amine containing a fluorinated aromatic ring, this compound presents a rich and informative spectral landscape. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, spin-spin coupling, and the significant influence of the fluorine substituent on both proton and carbon spectra. The guide culminates in a detailed, self-validating experimental protocol for acquiring high-quality NMR data for this and similar amine salt compounds.
Molecular Structure and Spectroscopic Assignment
The first step in any spectral analysis is a clear understanding of the molecule's structure. The hydrochloride salt form dictates that the primary amine is protonated, existing as an ammonium group (-NH₃⁺). This protonation has a significant electron-withdrawing effect, influencing the chemical shifts of adjacent nuclei.
For clarity in our spectral assignments, the atoms in 1-(2-Fluorophenyl)propan-1-amine hydrochloride are numbered as follows:
Caption: Structure of 1-(2-Fluorophenyl)propan-1-amine hydrochloride with atom numbering for NMR assignment.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features to analyze are the chemical shift (δ), the integration (proton count), and the multiplicity (splitting pattern).
Causality Behind Expected ¹H Signals
-
Aromatic Protons (H3, H4, H5, H6): These four protons are on the fluorophenyl ring and will appear in the aromatic region (typically 7.0-8.0 ppm). Their signals will be complex due to mutual (ortho, meta, para) coupling and, critically, coupling to the ¹⁹F nucleus.[1] The magnitude of ¹H-¹⁹F coupling constants decreases with the number of bonds separating the nuclei.[2] We expect to see a complex multiplet for this region.
-
Benzylic Proton (H1'): This proton is attached to a chiral center and is adjacent to both the aromatic ring and the electron-withdrawing ammonium group (-NH₃⁺). This environment deshields the proton, shifting it significantly downfield (expected around 4.5-5.0 ppm). It will be split by the two diastereotopic protons of the adjacent methylene group (C2'), resulting in a triplet or a more complex multiplet.
-
Methylene Protons (H2'): These two protons are adjacent to a chiral center (C1'), making them diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and will be split by both the benzylic proton (H1') and the methyl protons (H3'). This will result in two complex multiplets in the aliphatic region (expected around 1.8-2.2 ppm).
-
Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these three protons would appear as a broad singlet due to quadrupolar coupling with the ¹⁴N nucleus. The chemical shift is variable but often appears significantly downfield (e.g., > 8.0 ppm). In a protic solvent like D₂O or CD₃OD, these protons will rapidly exchange with the solvent, causing the signal to broaden and often disappear entirely from the spectrum.[3]
-
Methyl Protons (H3'): These three protons are at the end of the alkyl chain. They will be split by the two methylene protons (H2'), resulting in a triplet. This signal will be the most upfield in the spectrum (expected around 0.9-1.2 ppm).[4]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| H3, H4, H5, H6 | 7.2 - 7.8 | m | 4H | JHH, JHF |
| H1' | 4.5 - 5.0 | t or m | 1H | ³JHH |
| -NH₃⁺ | > 8.0 (variable) | br s | 3H | - |
| H2' | 1.8 - 2.2 | m | 2H | ²JHH, ³JHH |
| H3' | 0.9 - 1.2 | t | 3H | ³JHH |
m = multiplet, t = triplet, br s = broad singlet. Chemical shifts are predictions and may vary based on solvent and concentration.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. The key analytical features are the chemical shift and the coupling to the ¹⁹F nucleus.
Causality Behind Expected ¹³C Signals
-
Aromatic Carbons (C1-C6): These six carbons will appear in the aromatic region (115-165 ppm).
-
C2 (Carbon-Fluorine Bond): This carbon is directly bonded to the highly electronegative fluorine atom. It will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[5] Its chemical shift will be the most downfield in the aromatic region due to the inductive effect of fluorine.
-
C1, C3, C4, C5, C6: These carbons will also exhibit coupling to the fluorine atom, but over two, three, and four bonds. These couplings (²JCF, ³JCF, ⁴JCF) are significantly smaller than ¹JCF but are crucial for definitive assignment.[2][5] C1, the ipso-carbon attached to the propylamino group, will be a quaternary carbon.
-
-
Benzylic Carbon (C1'): Attached to the nitrogen and the phenyl ring, this carbon is deshielded and will appear around 50-60 ppm.
-
Aliphatic Carbons (C2', C3'): The methylene (C2') and methyl (C3') carbons will appear in the upfield aliphatic region. C2' is expected around 25-35 ppm, and the terminal C3' will be the most shielded, appearing around 10-15 ppm.
DEPT-135 for Structural Confirmation
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for confirming carbon types.[6]
-
Positive Signals: CH and CH₃ carbons. In this molecule: C3, C4, C5, C6 (aromatic CHs), C1' (benzylic CH), and C3' (methyl CH₃).
-
Negative Signals: CH₂ carbons. In this molecule: C2' (methylene CH₂).
-
Absent Signals: Quaternary carbons. In this molecule: C1 and C2.
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, each carbon can be unambiguously assigned.[7]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | DEPT-135 Phase | Coupling Constants (J) in Hz |
| C2 | 160 - 165 | d | Absent | ¹JCF ≈ 245 |
| C1 | 130 - 135 | d | Absent | ²JCF ≈ 20-25 |
| C3, C4, C5, C6 | 115 - 130 | m (multiple doublets) | Positive | ²⁻⁴JCF ≈ 2-10 |
| C1' | 50 - 60 | s | Positive | - |
| C2' | 25 - 35 | s | Negative | - |
| C3' | 10 - 15 | s | Positive | - |
d = doublet, m = multiplet, s = singlet (in a ¹⁹F-decoupled spectrum, otherwise may show small couplings). Chemical shifts are predictions.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a robust experimental protocol. This workflow is designed to ensure data integrity.
Caption: A validated workflow for NMR analysis from sample preparation to structural elucidation.
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh 10-15 mg of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. b. Select an appropriate deuterated solvent. DMSO-d₆ is recommended as it readily dissolves hydrochloride salts and allows for the observation of the -NH₃⁺ protons.[3] Alternatively, D₂O or CD₃OD can be used, but the ammonium protons will be lost to solvent exchange. c. Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial. d. Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Parameters (Example on a 500 MHz Spectrometer): [8] a. General: Lock onto the deuterium signal of the solvent. Tune the ¹H and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity. b. ¹H Acquisition:
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
- Number of Scans: 16 to 64, depending on concentration.
- Relaxation Delay (D1): 2 seconds. c. ¹³C Acquisition:
- Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
- Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (D1): 2 seconds. d. DEPT-135 Acquisition:
- Pulse Program: Standard DEPT-135 sequence.
- Parameters are typically inherited from the ¹³C experiment.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase and baseline corrections for all spectra. c. Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C. d. Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants. e. Compare the ¹³C and DEPT-135 spectra to assign carbon types before assigning individual resonances.
Conclusion
The NMR spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are rich with structural information. The key diagnostic features are the complex multiplets in the aromatic region of the ¹H spectrum and the large ¹JCF doublet in the ¹³C spectrum, which are definitive indicators of the 2-fluorophenyl moiety. The diastereotopic nature of the methylene protons and the downfield shift of the benzylic proton confirm the structure of the propan-1-amine side chain and its attachment point. By employing a combination of ¹H, ¹³C, and DEPT-135 experiments within a validated protocol, researchers can unambiguously confirm the identity and structural integrity of this compound.
References
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
-
SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
SciRP.org. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1955554-65-0. Retrieved from [Link]
-
ResearchGate. (n.d.). The 135 Dept 13 C{ 1 H} NMR spectra (ppm) corroborates the structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
American Chemical Society. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues. Retrieved from [Link]
-
YouTube. (2024). NMR of propanamide for A-level Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Fluorophenyl)propan-1-amine
Introduction: The Analytical Challenge of Positional Isomers
1-(2-Fluorophenyl)propan-1-amine, also known as 2-fluoroamphetamine (2-FA), is a synthetic stimulant of the amphetamine class.[1] Its analysis is of significant interest in forensic science, clinical toxicology, and pharmaceutical research. The presence of a fluorine atom on the phenyl ring alters its pharmacological properties and presents a unique analytical challenge, particularly in distinguishing it from its positional isomers, 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA).[1] While these isomers share the same molecular weight and core structure, their physiological and toxicological effects can differ, making unambiguous identification crucial.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Fluorophenyl)propan-1-amine, with a focus on gas chromatography-mass spectrometry (GC-MS). We will delve into the intricacies of its fragmentation behavior, the limitations of direct analysis, and the strategic use of derivatization to achieve definitive identification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical methodologies for this compound.
Chemical and Physical Properties
A foundational understanding of the analyte's properties is paramount for developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine | SWGDrug[2] |
| Synonyms | 2-Fluoroamphetamine (2-FA) | SWGDrug[2] |
| Molecular Formula | C₉H₁₂FN | SWGDrug[2] |
| Molecular Weight | 153.20 g/mol | SWGDrug[2] |
| CAS Number | 1716-60-5 (base) | SWGDrug[2] |
Direct GC-MS Analysis: A Tale of Ambiguity
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like fluoroamphetamines. However, the electron ionization (EI) mass spectra of the positional isomers of fluoroamphetamine are remarkably similar, making their differentiation by this method alone a significant challenge.[3][4]
Typical GC-MS Parameters
The following parameters, adapted from the SWGDrug monograph for 2-fluoroamphetamine, provide a solid starting point for the analysis.[2]
| Parameter | Setting |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min |
| MSD Transfer Line | 280°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Mass Scan Range | 30-550 amu |
Electron Ionization (EI) Mass Spectrum and Fragmentation of Underivatized 1-(2-Fluorophenyl)propan-1-amine
Upon electron ionization, 1-(2-Fluorophenyl)propan-1-amine undergoes fragmentation to produce a characteristic mass spectrum.
Major Observed Fragments (m/z): [2]
-
153 (Molecular Ion)
-
138
-
135
-
133
-
118
-
109
-
107
-
101
-
91
-
89
-
83
-
75
-
69
-
63
-
57
-
51
-
44 (Base Peak)
-
42
-
39
The fragmentation of amphetamine-type compounds is dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For 1-(2-Fluorophenyl)propan-1-amine, this results in the base peak at m/z 44.
Caption: Proposed EI fragmentation of 1-(2-Fluorophenyl)propan-1-amine.
While the mass spectrum is reproducible, its similarity to those of 3-FA and 4-FA makes definitive identification based on these fragments alone unreliable.[3] One subtle distinguishing feature that has been reported is the presence of a fragment at m/z 117 in the spectrum of 2-FA, which is less prominent or absent in the spectra of its isomers.[3] This is likely due to an "ortho effect" where the proximity of the fluorine atom to the side chain influences fragmentation pathways. Another study suggests that the loss of hydrogen fluoride (HF) from the molecular ion can lead to the formation of a methylindolinium ion, which can also be a distinguishing characteristic for the ortho-isomer.[3]
Derivatization: The Key to Unambiguous Identification
To overcome the limitations of direct GC-MS analysis, derivatization of the primary amine group is a highly effective strategy.[2][5] Derivatization serves two primary purposes:
-
Improved Chromatography: It can reduce peak tailing and improve the chromatographic resolution of the isomers.[6]
-
Enhanced Mass Spectral Differentiation: It alters the fragmentation pathways, often leading to more structurally informative and distinct mass spectra for each isomer.[5][7]
Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for amphetamines.[7][8] It reacts with the primary amine to form a stable trifluoroacetyl derivative.
Experimental Protocol: TFAA Derivatization
This protocol is adapted from established methods for the derivatization of amphetamines.[2]
Materials:
-
1-(2-Fluorophenyl)propan-1-amine sample (dissolved in a suitable solvent like ethyl acetate or chloroform)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous sodium sulfate (optional, for drying)
-
GC vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in a dry, aprotic solvent.
-
Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 50 µL of TFAA.
-
Reaction Conditions: Cap the vial and heat at 70°C for 20-30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Mass Spectrometry of the TFAA Derivative
The derivatization with TFAA significantly alters the fragmentation pattern. The molecular weight of the derivative is 249.22 g/mol . The fragmentation of the TFAA derivative of amphetamine is well-characterized and involves α-cleavage, leading to a prominent iminium ion, as well as cleavage of the phenylpropane radical cation.[3]
Caption: Proposed EI fragmentation of the TFAA derivative.
For the TFAA derivative of amphetamine, the base peak is observed at m/z 140. It is highly probable that the TFAA derivative of 1-(2-Fluorophenyl)propan-1-amine will also exhibit a prominent ion at m/z 140. The key to isomer differentiation lies in the relative abundances of the fragment ions, which are more distinct after derivatization.[9]
Data Interpretation and Validation
A self-validating system for the analysis of 1-(2-Fluorophenyl)propan-1-amine should incorporate the following:
-
Retention Time: The chromatographic retention time provides the first layer of identification.
-
Mass Spectrum of Underivatized Compound: While not definitive for isomer identification, it should match the reference spectrum.
-
Mass Spectrum of Derivatized Compound: This is crucial for confirming the identity and distinguishing it from its isomers. The relative abundances of key fragment ions should be compared to a known standard.
Quantitative Data Summary:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(2-Fluorophenyl)propan-1-amine | 153 | 109, 91, 44 (Base Peak) |
| TFAA Derivative | 249 | 140, 109 |
Conclusion: A Multi-Faceted Approach for Scientific Rigor
The mass spectrometric analysis of 1-(2-Fluorophenyl)propan-1-amine is a clear example of the challenges posed by positional isomers in analytical chemistry. While direct GC-MS analysis can provide initial evidence, it lacks the specificity for unambiguous identification. A robust and scientifically sound methodology relies on a multi-faceted approach that combines chromatographic separation with mass spectral analysis of both the underivatized compound and its trifluoroacetyl derivative. By understanding the characteristic fragmentation patterns and employing derivatization to enhance spectral differences, researchers and analysts can achieve confident and defensible identification of this compound.
References
-
Chou, H.-L., & Lee, C.-H. (2010). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2010, 1-8. [Link]
-
LaGrone, E., Kiyak, C., Rodriguez, G., & Rankin, J. G. (n.d.). Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, MDMA and Other Controlled Substances with Similar Mass Spectra. Marshall University. [Link]
-
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]
-
Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]
-
Westphal, F., Rösner, P., & Junge, T. (2006). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 634-642. [Link]
-
Semantic Scholar. (n.d.). Research Article Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. [Link]
-
ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]
-
Wikipedia. (n.d.). 2-Fluoroamphetamine. [Link]
-
Nakamura, S., et al. (2018). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic Toxicology, 36(2), 375-386. [Link]
-
Deventer, K., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 437-445. [Link]
-
ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Fig. 3 Mass spectrometry characteristics of FA cross-links. [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b).... [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
SWGDrug. (2013). 2-Fluoroamphetamine. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. go-jsb.co.uk [go-jsb.co.uk]
- 5. marshall.edu [marshall.edu]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Abstract
This application note presents a detailed guide for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral primary amine with a fluorinated phenyl group, this compound presents unique analytical challenges, including ensuring adequate retention on reversed-phase columns, achieving good peak symmetry, and the potential need for enantiomeric separation. This document provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish a reliable and robust analytical method. We will explore two key approaches: a primary achiral method suitable for potency and impurity analysis, and a secondary chiral method for the separation of its enantiomers.
Introduction: Understanding the Analyte
1-(2-Fluorophenyl)propan-1-amine hydrochloride is a synthetic organic compound with a structure analogous to other psychoactive phenethylamines. The presence of a fluorine atom can significantly alter its physicochemical properties, including its basicity and lipophilicity, which in turn influences its chromatographic behavior. As a hydrochloride salt, the compound is generally water-soluble, making it suitable for analysis by reversed-phase HPLC.[1][2]
A critical feature of this molecule is the presence of a chiral center at the carbon atom bonded to the amine group. This means it exists as a pair of enantiomers, which may have different pharmacological and toxicological profiles. Therefore, depending on the application (e.g., quality control of the racemate or stereoselective synthesis), either an achiral or a chiral separation method will be required.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is paramount for effective HPLC method development.
| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |
| Chemical Structure | See Figure 1 | The fluorophenyl group provides a chromophore for UV detection. The primary amine is basic and a site for potential interactions with the stationary phase. |
| Molecular Formula | C₉H₁₃ClFN | - |
| Molecular Weight | 189.66 g/mol | [3] |
| pKa (of the conjugate acid) | ~9.5 - 10.5 | The pKa of primary amines can be estimated based on similar structures.[4][5][6] This value is crucial for selecting the mobile phase pH to ensure the analyte is in a fully protonated state for good peak shape. |
| UV Absorbance (λmax) | ~261 nm | Based on the UV spectrum of the structural isomer 2-Fluoroamphetamine.[7] A photodiode array (PDA) detector should be used to confirm the optimal wavelength. |
| Solubility | Soluble in water and polar organic solvents | As an amine hydrochloride, it is expected to be soluble in typical reversed-phase mobile phases.[1][8] |
Figure 1: Chemical Structure of 1-(2-Fluorophenyl)propan-1-amine Hydrochloride
Caption: Workflow for HPLC method development.
Part 1: Achiral HPLC Method for Potency and Impurity Profiling
This method is designed for the quantitative determination of 1-(2-Fluorophenyl)propan-1-amine hydrochloride and the detection of any process-related impurities.
Rationale for Method Parameters
-
Column: A standard C18 column is a good starting point for reversed-phase chromatography. The hydrophobic stationary phase will interact with the phenyl ring of the analyte.
-
Mobile Phase:
-
Aqueous Phase (A): A low pH is essential to ensure the primary amine is fully protonated (pH << pKa). This minimizes silanol interactions and results in better peak shape. 0.1% Trifluoroacetic Acid (TFA) in water is a common choice as it is a good ion-pairing agent and provides a low pH.
-
Organic Phase (B): Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detection: Based on the UV spectrum of a similar compound, 2-fluoroamphetamine, a detection wavelength of 261 nm is recommended. [7]A photodiode array (PDA) detector should be used initially to determine the absorbance maximum of the specific analyte.
-
Gradient Elution: A gradient is proposed to ensure elution of any potential impurities with different polarities within a reasonable timeframe.
Detailed Protocol: Achiral Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
Materials:
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA, 261 nm |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare samples in the same diluent as the standard.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Integrate the peak corresponding to 1-(2-Fluorophenyl)propan-1-amine hydrochloride and any impurity peaks.
Part 2: Chiral HPLC Method for Enantiomeric Separation
The separation of enantiomers is critical for understanding the stereochemistry of the compound. This often requires specialized chiral stationary phases (CSPs).
Rationale for Chiral Method Parameters
-
Column: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the chiral separation of a wide range of compounds, including amines. [9]* Mobile Phase:
-
Normal Phase: A mixture of hexane, isopropanol (IPA), and a basic additive like diethylamine (DEA) is a common starting point for chiral separations on polysaccharide-based CSPs. The basic additive is crucial to prevent peak tailing of the amine analyte.
-
Polar Organic Mode: A mixture of acetonitrile or methanol with a small amount of an acidic or basic modifier can also be effective and is often preferred for its compatibility with mass spectrometry.
-
-
Detection: UV detection at 261 nm remains suitable.
Detailed Protocol: Chiral Analysis
Instrumentation:
-
HPLC system as described for the achiral method.
Materials:
-
Racemic 1-(2-Fluorophenyl)propan-1-amine hydrochloride
-
HPLC grade hexane
-
HPLC grade isopropanol (IPA)
-
Diethylamine (DEA)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:IPA:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV, 261 nm |
Procedure:
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes.
-
Injection: Inject the racemic sample.
-
Data Analysis: Identify and integrate the two enantiomeric peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.
Method Validation and System Suitability
For both the achiral and chiral methods, validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1). Key parameters to assess include:
-
Specificity: Ensure that there is no interference from the matrix or other impurities.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters include retention time, peak area, theoretical plates, and tailing factor. For the chiral method, the resolution between the enantiomers is also a critical system suitability parameter.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Lower the mobile phase pH further. Consider using a column with a polar end-capping. For chiral analysis, ensure the basic additive in the mobile phase is at an appropriate concentration. |
| Poor Retention | The analyte is too polar for the stationary phase. | Use a more aqueous mobile phase at the start of the gradient. Consider a polar-embedded or polar-endcapped C18 column. [10]Ion-pair chromatography could also be explored. [11] |
| No Chiral Separation | The chosen chiral stationary phase is not suitable. | Screen other types of chiral columns (e.g., cellulose-based, protein-based). Modify the mobile phase composition. |
Conclusion
This application note provides a comprehensive guide for the development of both achiral and chiral HPLC methods for the analysis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. By following a systematic approach to method development and validation, researchers can establish a reliable and robust analytical method suitable for a variety of applications in pharmaceutical development and quality control. The proposed starting conditions offer a solid foundation for further optimization to meet specific analytical requirements.
References
-
Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]
-
IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... (n.d.). ResearchGate. Retrieved from [Link]
- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2014).
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2020). Journal of Proteome Research, 19(7), 2895–2905.
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]
-
Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]
-
2-Fluoroamphetamine. (2013). SWGDrug. Retrieved from [Link]
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy, 34(9), 14-22.
- Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. (2018). Journal of King Saud University - Science, 30(3), 329-335.
-
Amines-Ion Pairing. (2007). Chromatography Forum. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. (n.d.). Agilent. Retrieved from [Link]
-
Solubility of compound in acid. (2016). Chemistry Stack Exchange. Retrieved from [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006).
- Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. (2020).
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2020). Journal of Proteome Research, 19(7), 2895–2905.
-
Why do amines dissolve in hydrochloric acid? (2017). Quora. Retrieved from [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). CN107085068A.
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved from [Link]
- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology, 43(15), 5873–5879.
-
24.2: Structure and Properties of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2018). Liquids, 3(2), 16.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]
- Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2004). Environmental Science & Technology, 38(6), 1808–1814.
- Application of Ultraviolet Spectrophotometry with Dual Wavelength Method for the Simultaneous Determination of Ecstasy Tablet Content. (2020). Rasayan Journal of Chemistry, 13(4), 2253-2259.
- Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. (2015). Journal of Pharmaceutical and Biomedical Analysis, 113, 106-122.
-
N-Propyl-2-propen-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2010). The Journal of Physical Chemistry A, 114(47), 12470-12478.
-
Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Fluoroamphetamine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
Application Notes and Protocols for 1-(2-Fluorophenyl)propan-1-amine as a Reference Standard
Introduction: The Critical Role of Qualified Reference Standards in Analytical Sciences
In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference standards. 1-(2-Fluorophenyl)propan-1-amine, a substituted phenylalkylamine, serves as a crucial reference material in the identification, quantification, and purity assessment of related active pharmaceutical ingredients (APIs) and their intermediates. Its structural similarity to a class of neurologically active compounds necessitates its availability as a high-purity standard for researchers in medicinal chemistry, pharmacology, and forensic analysis.
This document provides a comprehensive guide for the use of 1-(2-Fluorophenyl)propan-1-amine as a reference standard. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these methodologies. The protocols herein are built upon established analytical principles for similar chemical entities and are designed to be self-validating systems.
Physicochemical Characterization of 1-(2-Fluorophenyl)propan-1-amine
A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective utilization. While specific experimental data for this compound is not widely published, properties can be inferred from closely related structures and are summarized below. It is imperative that each new batch of the reference standard undergoes rigorous characterization to confirm its identity and purity.
| Property | Anticipated Value / Information Source | Rationale and Importance |
| Molecular Formula | C₉H₁₂FN | Defines the elemental composition. |
| Molecular Weight | 153.20 g/mol [1] | Essential for accurate preparation of standard solutions of known concentration. |
| Appearance | Colorless to pale yellow oil or solid | Visual inspection provides a preliminary indication of purity. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO). Hydrochloride salt is expected to be water-soluble. | Dictates the choice of solvent for preparing standard solutions and for analytical techniques. |
| CAS Number | 1955554-65-0 (for hydrochloride salt)[2] | A unique identifier for the specific chemical substance. |
Purity Assessment and Confirmation of Identity
The cornerstone of a reference standard's utility is its certified purity. A multi-technique approach is recommended to provide an orthogonal and therefore more reliable assessment of purity.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for amines.
Protocol for HPLC Purity Determination:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical. The exact ratio should be optimized to achieve good peak shape and resolution from any impurities. A starting point could be a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, typically around 220-280 nm for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the 1-(2-Fluorophenyl)propan-1-amine reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Analysis: Inject the prepared standard solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality in HPLC Method Development: The choice of a C18 column is based on its wide applicability for retaining moderately polar compounds. The acidic modifier in the mobile phase helps to protonate the amine, leading to better peak shape and preventing tailing.
Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[3]
Protocol for GC-MS Analysis (with Derivatization):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating primary amines.[3]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard into a vial.
-
Add 1 mL of a dry, inert solvent (e.g., ethyl acetate or dichloromethane).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[3]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components. A typical program could be: hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Rationale for Derivatization: The active hydrogens on the primary amine can interact with active sites in the GC system, leading to poor peak shape. Derivatization replaces these active hydrogens with a less reactive group (in this case, a trimethylsilyl group), improving the volatility and chromatographic behavior of the analyte.[4]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to the protons on the fluorophenyl ring. The fluorine atom will cause additional splitting (coupling).
-
Methine Proton (-CH(NH₂)-) (1H): A multiplet, likely a triplet or quartet depending on the coupling with the adjacent methylene protons, in the region of δ 3.5-4.5 ppm.
-
Methylene Protons (-CH₂-) (2H): A multiplet, likely a quintet or sextet, in the region of δ 1.5-2.0 ppm.
-
Methyl Protons (-CH₃) (3H): A triplet in the upfield region, around δ 0.8-1.2 ppm.
-
Amine Protons (-NH₂) (2H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (6C): Several signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 25-35 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 10-15 ppm.
Self-Validation through Spectroscopy: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if needed, provides a detailed "fingerprint" of the molecule, confirming its structure and identifying any major impurities.
Preparation and Use of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative applications.
Protocol for Preparing a Stock Standard Solution (e.g., 1 mg/mL):
-
Equipment: Use a calibrated analytical balance and Class A volumetric flasks.
-
Procedure:
-
Accurately weigh a suitable amount of the 1-(2-Fluorophenyl)propan-1-amine reference standard (e.g., 10 mg) into a clean, dry weighing boat.
-
Transfer the weighed standard quantitatively to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the standard.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at a low temperature (e.g., 2-8 °C) to minimize degradation. The stability of the solution should be periodically verified.
Workflow for Standard Solution Preparation and Use:
Caption: Workflow for preparing and using standard solutions.
Safety and Handling
As a chemical substance, 1-(2-Fluorophenyl)propan-1-amine and its salts require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. The hydrochloride salt is classified as harmful if swallowed, and may cause skin and eye irritation.[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
The effective use of 1-(2-Fluorophenyl)propan-1-amine as a reference standard is fundamental to achieving accurate and reproducible analytical results. This guide provides a framework for its characterization, purity assessment, and use in standard solution preparation. Researchers and scientists should adapt and validate these protocols for their specific applications, ensuring that the reference standard meets the quality requirements of their studies. The principles of good laboratory practice, including proper documentation and safety procedures, should always be followed.
References
- Patents, G. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine. Retrieved from [Link]
-
SDS Manager Inc. (2019, March 1). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”. Retrieved from [Link]
-
Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]
-
Brainly.in. (2021, March 20). how will you prepare propan-1-amine from alkylcynide. Retrieved from [Link]
-
Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43316805, 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
Molecules. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
-
OCR Chemistry A H432. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]
-
Royal Society of Chemistry. (2020, November 10). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
- Patents, G. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258884, (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]
-
ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Retrieved from [Link]
Sources
- 1. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols for the Analysis of Fluorinated Pharmaceutical Intermediates
Introduction: The Fluorine Factor in Pharmaceuticals
The strategic incorporation of fluorine into pharmaceutical molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond, can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, a substantial portion of pharmaceuticals on the market contain at least one fluorine atom.[3]
However, these same properties present distinct challenges for analytical chemists. The analysis of fluorinated pharmaceutical intermediates—the building blocks of the final active pharmaceutical ingredient (API)—requires specialized techniques and a nuanced understanding of their chemical behavior. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical methods, field-tested protocols, and data interpretation strategies essential for the robust characterization of these critical compounds.
Core Analytical Techniques: A Multi-Pronged Approach
No single technique can fully elucidate the structure, purity, and impurity profile of a fluorinated intermediate. A comprehensive analysis relies on the synergistic use of several key methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unrivaled Power of ¹⁹F NMR
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organofluorine compounds. While ¹H and ¹³C NMR are standard, ¹⁹F NMR offers unparalleled advantages.
Causality Behind the Choice:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and constitutes 100% of naturally occurring fluorine. Its high gyromagnetic ratio makes it nearly as sensitive as ¹H, ensuring strong signals and relatively short acquisition times.[4][5]
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F NMR is approximately 800 ppm, significantly wider than for ¹H NMR.[5] This vast dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[6]
-
High Specificity and Lack of Interference: Because endogenous biological molecules do not contain fluorine, ¹⁹F NMR is exceptionally specific for analyzing fluorinated compounds in complex matrices like biofluids, with minimal sample preparation.[7]
Applications in Intermediate Analysis:
-
Structural Elucidation: Confirming the successful incorporation and position of fluorine atoms.
-
Purity Assessment & Quantification (qNMR): ¹⁹F NMR can be used for rapid and accurate purity determination without the need for a reference standard of the analyte.[6][8]
-
Impurity Profiling: Detecting and identifying fluorinated impurities that might be missed by other techniques.[7]
Application Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
Objective: To determine the purity of a fluorinated pharmaceutical intermediate using a certified internal standard.
Materials:
-
NMR Spectrometer (400 MHz or higher) with a ¹⁹F probe.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Fluorinated intermediate sample.
-
Certified Internal Standard (IS) with a known purity, containing fluorine (e.g., Trifluoroacetic acid, α,α,α-Trifluorotoluene).
Methodology:
-
Preparation of Internal Standard Stock: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the fluorinated intermediate into a vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Acquire the ¹⁹F NMR spectrum. Key Parameter Rationale:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation for accurate quantification.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans: Typically 8-16 scans are sufficient due to the high sensitivity of ¹⁹F, but this can be increased for dilute samples.
-
-
-
Data Processing & Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Area_Analyte / N_F_Analyte) * (N_F_IS / Area_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS
Where:
-
Area: Integrated peak area
-
N_F: Number of fluorine nuclei giving rise to the signal
-
MW: Molecular Weight
-
Mass: Mass of the substance weighed
-
Purity_IS: Certified purity of the internal standard
-
Self-Validation & Trustworthiness: The accuracy of this protocol is validated by the use of a certified internal standard. The precision can be confirmed by preparing and analyzing triplicate samples, with an expected relative standard deviation (RSD) of <2%.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of intermediates and identifying impurities.[9] When coupled with a separation technique (GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
Causality Behind Experimental Choices:
-
Ionization Technique: The choice of ionization source is critical.
-
Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), but can cause extensive fragmentation of fluorinated compounds, sometimes leading to the absence of a molecular ion peak.[10]
-
Field Ionization (FI): A very soft ionization technique that is highly effective for observing the molecular ion of volatile fluorinated compounds that do not show one with EI or CI.[10]
-
Electrospray Ionization (ESI): The most common technique for Liquid Chromatography (LC-MS), suitable for a wide range of polar fluorinated intermediates.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown impurities.
Challenges:
-
The high strength of the C-F bond can influence fragmentation patterns.[11]
-
Metabolism can sometimes liberate fluoride from fluorinated compounds, a consideration for later-stage development.[12]
Chromatographic Techniques: Separating Complex Mixtures
Chromatography is the workhorse for separating the target intermediate from starting materials, by-products, and degradation products.
A. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC is the most widely used technique for the analysis of non-volatile pharmaceutical intermediates.
Causality Behind Column Selection:
-
Standard C18 Columns: While ubiquitous, C18 phases may not always provide adequate selectivity for separating structurally similar fluorinated compounds.
-
Fluorinated Stationary Phases (e.g., PFP, F5): These columns offer alternative selectivity and are particularly effective for separating halogenated and aromatic compounds.[13] They can provide different elution orders compared to C18, which is invaluable for resolving difficult separations and for method validation.[13]
B. Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable fluorinated intermediates.
Causality Behind Detector Selection:
-
Flame Ionization Detector (FID): A universal detector suitable for quantification.
-
Mass Spectrometer (MS): Provides identification capabilities, making GC-MS a gold-standard technique for volatile impurity analysis.[10]
Workflow and Decision Making
The selection of an analytical workflow depends on the specific goals of the analysis, such as routine quality control, structural confirmation, or impurity identification.
Diagram: General Analytical Workflow
This diagram illustrates a typical, comprehensive workflow for characterizing a new fluorinated pharmaceutical intermediate.
Caption: A phased workflow for the analysis of fluorinated intermediates.
Application Protocol 2: HPLC-UV Method for Impurity Profiling
Objective: To develop a robust, stability-indicating HPLC method for separating a fluorinated intermediate from its potential process-related impurities and degradation products.
Rationale: According to ICH guidelines (Q3A), impurities present at levels of 0.10% or greater must be reported and identified.[14][15][16] A well-developed HPLC method is crucial for this task.
Materials:
-
HPLC or UPLC system with a UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a Phenyl-Hexyl or F5 column for orthogonality checks.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Fluorinated intermediate sample (~1 mg/mL in diluent).
Methodology:
-
Initial Scouting Gradient:
-
Start with a broad gradient to elute all components.
-
Example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm or lambda-max of the main peak.
-
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities. If impurities are closely eluting, flatten the gradient in that region.
-
Solvent Selection: If resolution is poor, substitute Acetonitrile with Methanol. The change in solvent can significantly alter selectivity.
-
pH Modification: Adjust the pH of the aqueous mobile phase (if the analyte has ionizable groups) to optimize peak shape and retention.
-
-
Forced Degradation Study (Self-Validation):
-
To ensure the method is "stability-indicating," subject the intermediate to stress conditions (e.g., acid, base, peroxide, heat, light).
-
Analyze the stressed samples. The method is considered valid if the degradation products are resolved from the parent peak and from each other (peak purity analysis using a PDA detector is essential).
-
-
Method Validation (as per ICH Q2(R1)):
-
Perform validation for specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.
-
Data Presentation:
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (Main Peak) | 8.5 min | 10.2 min |
| Resolution (Main Peak / Impurity A) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 |
| Elution Order | Impurity B, Impurity A, Main Peak | Impurity A, Main Peak, Impurity B |
This table demonstrates how a different column chemistry (Phenyl-Hexyl) can alter selectivity and improve resolution, confirming the separation.
Diagram: Decision Tree for Technique Selection
This decision tree guides the scientist in choosing the most appropriate primary analytical technique based on the sample's properties and the analytical question.
Caption: A decision tree for selecting the primary analytical method.
Conclusion
The analytical characterization of fluorinated pharmaceutical intermediates is a multifaceted task that demands a deep understanding of both the unique chemistry of organofluorine compounds and the principles of modern analytical instrumentation. By leveraging the unparalleled specificity of ¹⁹F NMR, the separation power of advanced chromatographic techniques, and the definitive identification capabilities of mass spectrometry, researchers can build a comprehensive and robust analytical package. The protocols and workflows detailed herein provide a validated framework for ensuring the identity, purity, and quality of these vital components, ultimately safeguarding the integrity of the final pharmaceutical product.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- 19F NMR of Pharmaceuticals - YouTube. YouTube.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Royal Society of Chemistry.
- 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies - ResearchGate.
- Mass spectrometry applications for drug discovery and development. Drug Target Review.
- Evaluation of analytical methods for fluorine in biological and related materials - PubMed.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
- Fluorinated Drugs Market Outlook 2025-2032. LinkedIn.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Contribution of Organofluorine Compounds to Pharmaceuticals.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Taylor & Francis Online.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Unknown Organofluorine Mixtures in U.S.
- Biologically Active Organofluorine Compounds. SpringerLink.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
- Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science.
- Recent Advances on Fluorine Chemistry. MDPI.
- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
- Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurities in new drug substance| ICH Q3A(R2) - YouTube. YouTube.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
Sources
- 1. scispace.com [scispace.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. database.ich.org [database.ich.org]
- 15. lejan-team.com [lejan-team.com]
- 16. ikev.org [ikev.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)propan-1-amine
An authoritative guide from the office of the Senior Application Scientist.
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial chiral intermediate in pharmaceuticals, ensuring its purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Overview of the Primary Synthetic Route: Reductive Amination
The most prevalent laboratory and industrial synthesis of 1-(2-Fluorophenyl)propan-1-amine involves the reductive amination of 2-fluoropropiophenone. This process typically occurs in two steps: the formation of an imine or oxime intermediate, followed by its reduction to the target primary amine. While efficient, this pathway is susceptible to the formation of several process-related impurities if not carefully controlled.
Caption: Synthetic pathway and common impurity formation points.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter. The advice provided is based on established chemical principles and practical laboratory experience.
Category 1: Reaction Monitoring & Impurity Identification
Question: My reaction appears complete by TLC, but my final product purity is low after work-up. What are the likely unseen impurities?
Answer: This is a common scenario. Thin-Layer Chromatography (TLC) may not have sufficient resolution to separate structurally similar impurities from your product. The primary culprits are often process-related impurities that are not starting materials.
Key Impurities to Investigate:
-
Residual Imine Intermediate: The immediate precursor to your amine. Incomplete reduction is a frequent issue, especially if the reducing agent has degraded or an insufficient amount was used.[1]
-
Azine Dimer: The imine intermediate can dimerize to form an azine (RR′C=N−N=CRR′).[2][3] This side reaction is favored under certain conditions, such as high concentrations or the presence of trace hydrazine if it was used as an ammonia source.[3][4]
-
Secondary Amine By-product: The newly formed primary amine product can act as a nucleophile, reacting with another molecule of the starting ketone (2-fluoropropiophenone) to form a new imine, which is then reduced to a secondary amine.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities.
Question: What are the recommended analytical techniques for impurity profiling of 1-(2-Fluorophenyl)propan-1-amine?
Answer: A multi-technique approach is essential for robust impurity profiling.[5][6]
| Technique | Purpose | Typical Conditions & Notes |
| HPLC-UV | Primary Purity Assay & Quantification: The gold standard for determining the purity of the final product and quantifying known impurities.[5] | Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). Detection: UV at ~210 nm and 254 nm. |
| LC-MS | Identification of Unknowns: Couples the separation power of HPLC with the identification capability of Mass Spectrometry to determine the molecular weight of unknown impurities.[6] | Uses similar conditions to HPLC-UV. The mass-to-charge ratio (m/z) provides critical clues to the impurity's identity. |
| GC-MS | Analysis of Volatile Impurities: Ideal for detecting residual solvents and volatile starting materials or by-products.[7][8] | Column: Typically a non-polar column (e.g., DB-5ms). Injection: Headspace analysis is often preferred for residual solvents. |
| NMR | Structural Elucidation: ¹H and ¹³C NMR are invaluable for confirming the structure of the main product and for identifying the precise structure of isolated impurities. | Impurities can often be detected by unique signals not corresponding to the product, even at low levels. |
Category 2: Troubleshooting Specific Impurities
Question: My final product is contaminated with the imine intermediate. How can I ensure complete reduction?
Answer: The presence of the imine intermediate is a clear indication of incomplete reduction.
-
Causality: The reducing agent may be the issue. Sodium borohydride (NaBH₄), a common choice, can decompose in acidic media or upon exposure to moisture.[1] Catalytic hydrogenation can be stalled by catalyst poisoning.
-
Preventative Measures:
-
Verify Reducing Agent Activity: Use a freshly opened bottle of the reducing agent or titrate to determine its activity.
-
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent. A 1.5 to 2.0-fold excess is a good starting point for borohydride reductions.
-
Control pH: For borohydride reductions, maintain a neutral to slightly basic pH during the reduction step to prevent decomposition of the hydride.
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture (e.g., to 40°C), monitoring by HPLC to track the disappearance of the imine.
-
Question: I've identified an impurity with a mass of ~298 g/mol , which I suspect is the azine dimer. How do I prevent its formation?
Answer: Azine formation results from the self-condensation of two molecules of the imine intermediate.[3]
-
Causality: This side reaction is often concentration-dependent. High concentrations of the ketone and amine source can lead to a high transient concentration of the imine, promoting dimerization.
-
Preventative Measures:
-
Control Reagent Addition: Instead of adding all reagents at once, slowly add the amine source to the ketone. This keeps the concentration of the resulting imine low at any given time.
-
One-Pot Procedure: Perform the reaction as a "one-pot" reductive amination where a milder reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is present from the start.[9][10] These agents selectively reduce the imine as it forms, preventing it from accumulating and dimerizing.
-
Lower Reaction Temperature: Running the initial condensation step at a lower temperature can slow the rate of both imine formation and its subsequent dimerization.
-
Category 3: Purification Challenges
Question: How can I effectively purify my 1-(2-Fluorophenyl)propan-1-amine from non-basic impurities like the unreacted ketone?
Answer: An acid-base liquid-liquid extraction is the most effective method for separating the basic amine product from neutral or acidic impurities.
-
Principle: The amine is basic and will be protonated in an acidic aqueous solution, becoming a water-soluble salt. Neutral impurities, like the starting ketone or azine dimer, will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Extract 2-3 times. The protonated amine will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is strongly basic (pH > 11). The amine salt will be deprotonated back to the free base, which is typically insoluble in water and will appear as an oil or precipitate.
-
Final Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate or DCM). The purified amine free base is now in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Question: My amine is pure by NMR, but it's a dark oil. How can I obtain a solid, crystalline product?
Answer: Many primary amines are oils at room temperature. Converting the amine to a salt, typically the hydrochloride (HCl) salt, is a standard method to obtain a stable, crystalline solid that is easier to handle, weigh, and store.[11]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve Free Base: Dissolve the purified amine oil in a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and methanol are common choices.
-
Prepare HCl Solution: Use a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane). Do not use aqueous HCl, as the water will interfere with crystallization.
-
Precipitation: Cool the amine solution in an ice bath. Slowly add the HCl solution dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities. Dry the solid under high vacuum to remove all traces of solvent.
References
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. [Link]
-
Key Organics Limited. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Gimeno, P., et al. (2007). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. [Link]
-
El-Gazzar, A. A., et al. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances. [Link]
-
Cunliffe, F., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]
- EP0487160B1 - Process for the preparation of azines.
-
Li, R., et al. (2017). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation. RSC Advances. [Link]
-
Gimeno, P., et al. (2007). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. ResearchGate. [Link]
-
Pelcher, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Senthamarai, T., et al. (2018). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Chemistry – An Asian Journal. [Link]
- US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Hossain, M. A., et al. (2019). The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst. ResearchGate. [Link]
- EP0838448A1 - Process for the separation of a mixture of enantiomers.
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Azine. Wikipedia. [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
-
Al-Qaisi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Fukushima, T., et al. (2001). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. [Link]
-
Sahoo, S., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Organic Chemistry Portal. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. rroij.com [rroij.com]
- 7. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, offering field-proven insights to enhance yield, purity, and overall success.
Introduction: Navigating the Synthesis
1-(2-Fluorophenyl)propan-1-amine is a valuable chiral amine and a key building block in the development of various pharmaceutical agents. The presence of the fluorine atom can modulate the basicity of the amine and improve the pharmacological profile of target molecules.[1] However, its synthesis can be challenging, often plagued by low yields, side-product formation, and purification difficulties. This guide provides a structured, question-and-answer approach to address the most common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common and effective synthetic routes for preparing 1-(2-Fluorophenyl)propan-1-amine?
There are several viable pathways, but the most prevalent and practical for both small-scale and large-scale synthesis is Reductive Amination . An increasingly popular alternative, especially for achieving high enantiopurity, is Biocatalytic Transamination . A classical, though often more complex, approach involves a Grignard-based synthesis .
The choice of route depends on several factors:
-
Scale: Reductive amination is highly scalable.
-
Stereochemistry: Biocatalytic methods offer excellent enantioselectivity.[2][3]
-
Available Starting Materials: The precursor for reductive amination, 2'-fluoropropiophenone, is commercially available.
-
Equipment and Reagent Sensitivity: Grignard reactions require strictly anhydrous conditions.[4]
Below is a workflow diagram illustrating these primary synthetic strategies.
Caption: Comparison of primary synthetic routes.
Focus: Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[1][5] The reaction proceeds in two main steps: the formation of an imine intermediate from the ketone (2'-fluoropropiophenone) and an ammonia source, followed by the reduction of this imine to the target amine.[6]
Q2: My reductive amination yield is consistently below 40%. What are the most likely causes and how can I fix them?
Low yield in this synthesis is a common problem that can typically be traced to one of three areas: imine formation, the reduction step, or reaction workup.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low yield issues.
Causality Explained:
-
Imine Formation: The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine. This is typically achieved by removing water as it forms. Furthermore, the reaction is often acid-catalyzed; however, too much acid will protonate the ammonia source, rendering it non-nucleophilic.[5]
-
Selective Reduction: A common mistake is using a strong reducing agent like sodium borohydride (NaBH₄) without careful control. NaBH₄ can reduce both the desired imine and the starting ketone, leading to the formation of 1-(2-fluorophenyl)propan-1-ol as a significant byproduct. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are superior choices because they reduce imines much faster than ketones.[7][8][9]
Q3: I'm observing a significant amount of a secondary amine byproduct. How can I suppress this?
The formation of a secondary amine, bis(1-(2-fluorophenyl)propyl)amine, occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.
To minimize this:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the ketone is more likely to react with ammonia than with the primary amine product.
-
Slow Addition: If feasible, add the reducing agent slowly to the mixture of the ketone and ammonia source. This keeps the concentration of the primary amine product low throughout the reaction.
-
One-Pot Procedure: A well-designed one-pot reaction where the imine is formed and reduced in situ is generally effective. The selective reducing agent (like NaBH(OAc)₃) will preferentially reduce the imine as it forms, minimizing the opportunity for the product amine to react further.[7]
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Acts as both the ammonia source and a pH buffer. |
| Reducing Agent | Sodium Triacetoxyborohydride | Highly selective for imines over ketones, tolerant of mild acid.[7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, effectively solubilizes reactants. DCE is preferred.[7] |
| pH | Mildly Acidic (pH 5-7) | Catalyzes imine formation without deactivating the amine. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing side reactions. |
Focus: Grignard Synthesis
A Grignard-based approach typically involves reacting 2-fluorobenzaldehyde with ethylmagnesium bromide. This forms the secondary alcohol, 1-(2-fluorophenyl)propan-1-ol, which must then be converted to the amine in subsequent steps (e.g., via conversion to an alkyl halide followed by amination).
Q4: My Grignard reaction is failing or giving very low yields of the desired alcohol intermediate. What are the critical control points?
Grignard reagents are potent nucleophiles but are also extremely strong bases, making them highly sensitive to moisture and acidic protons.[10][11]
Critical Failure Points & Solutions:
-
Anhydrous Conditions: This is non-negotiable. Glassware must be oven- or flame-dried. Solvents (typically diethyl ether or THF) must be anhydrous.[4][12] Any trace of water will protonate and destroy the Grignard reagent.[10][11]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[4]
-
Activation Methods: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use ultrasound to activate the magnesium surface.[4]
-
-
Initiation: The reaction between the ethyl halide and magnesium can sometimes be slow to start. Gentle heating may be required, but be prepared to cool the reaction, as it can become highly exothermic once initiated.
-
Side Reactions: The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the unreacted ethyl halide. This can be minimized by the slow addition of the ethyl halide to the magnesium suspension, keeping the halide concentration low.
Experimental Protocols
Protocol 1: High-Yield Reductive Amination
This protocol is optimized for selectivity and yield based on established methodologies.[7]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2'-fluoropropiophenone (1.0 eq) and ammonium acetate (3-5 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.2-0.5 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add molecular sieves to facilitate water removal.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers.
-
-
Purification (Acid-Base Extraction):
-
Extract the combined organic layers with 1M HCl (aq). The amine product will move to the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with DCM or ether to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 4M NaOH.
-
Extract the liberated free amine into fresh DCM or ether (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
- Google Patents. (n.d.). Process of preparing grignard reagent.
-
Various Authors. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]
- Google Patents. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying Byproducts in the Synthesis of Fluorinated Compounds
Welcome to the technical support center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during the synthesis of fluorinated compounds. Unidentified signals in your analytical data can derail a project, and understanding their origin is key to optimizing your reaction and ensuring the purity and safety of your target molecule. This resource provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common impurities.
Section 1: The Usual Suspects - Common Byproducts & Their Origins
The nature of byproducts in fluorination is intimately linked to the choice of fluorinating agent. Each class of reagent possesses a unique reactivity profile and, consequently, a distinct set of potential side reactions.
Deoxyfluorination Reagents: DAST, Deoxo-Fluor®, and Analogs
(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable counterpart, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are workhorses for converting alcohols and carbonyls to their fluorinated counterparts.[1][2] However, their high reactivity can lead to several common byproducts.
-
Mechanism of Action: The reaction proceeds via activation of the hydroxyl group by the aminosulfurane, followed by nucleophilic attack of a fluoride ion.[3][4] This process can follow either an SN1 or SN2 pathway, depending on the substrate's structure, which dictates the potential for side reactions.[3]
-
Common Byproducts:
-
Elimination Products (Alkenes): This is the most frequent side reaction, especially with secondary and tertiary alcohols.[5] It occurs via an E2 elimination pathway and is favored by sterically hindered substrates and elevated temperatures. Newer reagents like aminodifluorosulfinium salts often show greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[1]
-
Rearrangement Products: Substrates prone to forming stable carbocations can undergo Wagner-Meerwein rearrangements before fluoride attack.[3] This is a tell-tale sign of an SN1-type mechanism.
-
Ethers: In some cases, particularly with epoxides, bis(α-fluoroalkyl)ethers can form.[3]
-
Amide Byproducts: With Deoxo-Fluor®, if the reaction to form an acyl fluoride from a carboxylic acid is slow or incomplete, the bis(methoxyethyl)amine byproduct can act as a nucleophile, leading to the corresponding amide.[6]
-
Electrophilic Fluorinating Agents: Selectfluor®
Selectfluor® (F-TEDA-BF4) is a versatile and stable electrophilic ("F+") source used for fluorinating electron-rich centers like enolates, enol ethers, and activated C-H bonds.[7]
-
Mechanism of Action: Selectfluor® typically delivers a fluorine atom via a single electron transfer (SET) mechanism or a direct electrophilic attack. The resulting triethylenediamine (TEDA) radical cation can also participate in the reaction, sometimes acting as a hydrogen atom transfer (HAT) reagent.[8]
-
Common Byproducts:
-
Protodefluorinated Reagent (H-TEDA): The major byproduct of any reaction using Selectfluor® is the protonated TEDA salt (H-TEDA(BF4)2), which comprises about 95% of the reagent's mass.[9] While often discarded as waste, it can influence reaction rates.[9]
-
Solvent Adducts: The high reactivity of intermediates, particularly radical cations, can lead to reactions with the solvent. For instance, when using dichloromethane, the formation of chloromethylated adducts is possible.
-
Oxidation Products: Selectfluor® is a powerful oxidizing agent.[10] Sulfides can be oxidized to sulfoxides or sulfones, and other sensitive functional groups may be susceptible to undesired oxidation.[10]
-
Pummerer-Type Rearrangement Byproducts
When fluorinating sulfoxides, a common side reaction is the Fluoro-Pummerer rearrangement. This process involves the activation of the sulfoxide and subsequent rearrangement to form an α-fluoro thioether.[11] This pathway can compete with the desired reaction and is an important consideration when sulfur-containing functional groups are present in the substrate.[12][13]
Section 2: The Analytical Toolkit - Identifying Unwanted Products
A multi-pronged analytical approach is crucial for unambiguously identifying byproducts. No single technique tells the whole story.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organofluorine compounds.[14]
-
¹⁹F NMR: This is the primary technique for identifying fluorinated species. The wide chemical shift range provides excellent signal dispersion, often allowing for the resolution of individual signals for each unique fluorine environment in a mixture.[15][16] Comparing the integrals of byproduct signals to the product signal can provide a direct measure of reaction purity.
-
¹H and ¹³C NMR: The presence of fluorine introduces characteristic coupling constants (J-couplings) to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), which can be invaluable for pinpointing the location of the fluorine atom in a byproduct.[17] For example, the disappearance of an alcohol -OH proton signal and the appearance of a new multiplet in the alkyl region coupled to fluorine is a classic sign of successful deoxyfluorination.
Mass Spectrometry (MS)
MS provides crucial molecular weight information and fragmentation patterns that help confirm byproduct identity.
-
GC-MS & LC-MS: These hyphenated techniques are essential for separating components of a reaction mixture before analysis.[18] However, detecting molecular ions of fluorinated compounds can be challenging with standard electron ionization (EI), as they often fragment readily.[19][20] Softer ionization techniques like field ionization (FI) or chemical ionization (CI) are often more successful at preserving the molecular ion.[19]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a byproduct, which is critical for distinguishing between isomers or compounds with similar nominal masses.
Chromatography
-
Thin-Layer Chromatography (TLC): TLC is a rapid, indispensable tool for monitoring reaction progress. The appearance of new spots relative to the starting material can indicate byproduct formation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative-scale separation of products from byproducts, providing quantitative information on the purity of the reaction mixture.
Section 3: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common issues encountered during fluorination reactions in a practical question-and-answer format.
Q: My ¹⁹F NMR shows multiple unexpected peaks. What could they be?
A: Unexpected ¹⁹F signals are the most direct evidence of fluorinated byproducts.
-
Check Reagent Purity: Old or improperly stored reagents like DAST can decompose, generating HF and other reactive species.[5] Run a ¹⁹F NMR of the reagent itself.
-
Consider Elimination: If you started with an alcohol, the most likely byproduct is an alkene, which would not be visible in the ¹⁹F NMR. However, side reactions with HF generated in situ could lead to hydrofluorination of the alkene, creating a new fluorinated species.
-
Suspect Rearrangement: If your substrate has a chiral center or is prone to carbocation formation (e.g., benzylic or tertiary alcohols), skeletal rearrangements can lead to constitutional isomers of your desired product, each with a unique ¹⁹F signal.[3]
-
Look for Over-fluorination: If your substrate has multiple reactive sites (e.g., a diol), you may be seeing a mixture of mono- and di-fluorinated products.[21]
Q: My reaction turned black, and the crude analysis shows a complex mixture. What happened?
A: A dark color and complex mixture often indicate decomposition of either the substrate or the reagent.
-
Thermal Instability: DAST and Deoxo-Fluor® are thermally unstable and can decompose exothermically, especially at temperatures above 50-70°C.[5] This can lead to charring and a host of unidentifiable products. Always perform these reactions at low temperatures (e.g., -78°C) and warm slowly.
-
Substrate Sensitivity: Your starting material may not be stable to the reaction conditions. The generation of HF during the reaction can be highly corrosive and can degrade acid-sensitive functional groups.[5]
-
Oxidative Side Reactions: With electrophilic reagents like Selectfluor®, sensitive substrates can be oxidized, leading to decomposition.[10]
Q: I'm getting significant elimination instead of fluorination. How can I prevent this?
A: Elimination is a common competing pathway in deoxyfluorination.[5]
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still allows for fluorination will favor the desired product.
-
Change the Reagent: Reagents like PyFluor or Xtalfluor® salts have been developed to be more selective and often yield less elimination byproduct compared to DAST or Deoxo-Fluor®.[1][22]
-
Use a Non-Coordinating Solvent: Solvents like toluene or hexane are less likely to promote the E2 pathway than more polar, coordinating solvents like THF.
Q: My mass spectrum shows a peak at [M-18] or [M-HF]. What does this indicate?
A: These mass losses are characteristic fragmentation patterns.
-
[M-18] (Loss of H₂O): This is a very common fragmentation for alcohols. If you see this ion in your crude LC-MS, it's a strong indicator of unreacted starting material.
-
[M-20] (Loss of HF): This is a characteristic fragmentation for alkyl fluorides, especially in GC-MS with electron ionization. It confirms the presence of a C-F bond but also highlights the compound's instability in the mass spectrometer.
Visualization of Troubleshooting & Reaction Pathways
Workflow for Byproduct Identification
The following diagram outlines a logical decision-making process when an unexpected result is observed in your reaction analysis.
Caption: Decision tree for identifying unknown byproducts.
Deoxyfluorination: Desired Pathway vs. Side Reactions
This diagram illustrates the mechanistic crossroads in a typical deoxyfluorination of an alcohol with an aminosulfurane reagent like DAST.
Caption: Competing reaction pathways in deoxyfluorination.
Section 4: Preventative Measures & Best Practices
-
Reagent Quality: Always use fresh, high-purity fluorinating agents. Store moisture- and air-sensitive reagents under an inert atmosphere (N₂ or Ar) and at the recommended temperature.
-
Reaction Conditions: Carefully control the reaction temperature. Start at low temperatures (-78°C) and warm the reaction slowly, monitoring by TLC. Use the minimum stoichiometric amount of reagent necessary.
-
Solvent Choice: Use anhydrous, non-reactive solvents. Avoid solvents that can compete with the substrate or react with the fluorinating agent.
-
Thorough Analysis: Do not rely on a single analytical technique. Use a combination of NMR, MS, and chromatography to gain a complete picture of your reaction mixture.[23][24]
By understanding the fundamental chemistry of these powerful reagents and employing a systematic approach to troubleshooting, you can effectively identify, minimize, and manage byproduct formation in your synthesis of fluorinated compounds.
References
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
-
Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]
-
SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
ResearchGate. (n.d.). Selectfluor® Radical Dication (TEDA) – A Versatile Species in Modern Synthetic Organic Chemistry. Retrieved from [Link]
-
White, J. D., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
EURL-FCM. (2022). Overview on PFAS analytical methods. Retrieved from [Link]
-
ResearchGate. (2010). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
SERDP-ESTCP. (n.d.). Adoption of Analytical Methods for Identifying CEC. Retrieved from [Link]
-
National Institutes of Health. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorination Approaches. Retrieved from [Link]
-
National Institutes of Health. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]
-
National Institutes of Health. (2021). Intertwined Processes in the Pummerer-Type Rearrangement Affording α-Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ACS Publications. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum. Retrieved from [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
National Institutes of Health. (2018). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Retrieved from [Link]
-
ACS Publications. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
ChemRxiv. (2022). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Deoxyfluorination. Retrieved from [Link]
-
Merck Millipore. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved from [Link]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Retrieved from [Link]
-
YouTube. (2022). Pummerer Rearrangement: An Overview. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wiley Online Library. (2012). ChemInform Abstract: Fluoro-Pummerer Rearrangement and Analogous Reactions. Retrieved from [Link]
Sources
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Simpler fluorine chemistry [soci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. Sci-Hub. ChemInform Abstract: Fluoro‐Pummerer Rearrangement and Analogous Reactions / ChemInform, 2013 [sci-hub.st]
- 12. Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. biophysics.org [biophysics.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Impact of Fluorine Substitution on the Structure-Activity Relationship of Phenylpropanamines: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. This guide delves into the nuanced world of fluorinated phenylpropanamines, a class of compounds with significant pharmacological interest, particularly as stimulants and anorectics. We will explore the profound impact of fluorine substitution on their structure-activity relationship (SAR), offering a comparative analysis grounded in experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricate interplay between molecular structure and biological function in this important class of molecules.
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] For phenylpropanamines, which act primarily as monoamine transporter ligands, the position of fluorine substitution on the phenyl ring is a critical determinant of their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]
Comparative Analysis of Fluorinated Phenylpropanamine Isomers
The pharmacological profile of phenylpropanamines can be finely tuned by the placement of a fluorine atom at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. This section provides a comparative overview of the in vitro and in vivo effects of these positional isomers.
In Vitro Activity at Monoamine Transporters
The primary mechanism of action for many phenylpropanamines is the inhibition of monoamine reuptake or the induction of neurotransmitter release via DAT, NET, and SERT.[4] The affinity of fluorinated phenylpropanamines for these transporters is a key indicator of their potential pharmacological effects.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| d-Amphetamine | 24.7 | 7.4 | 1790 | 72.5 | [Nagai et al., 2007] |
| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 | 8.8 | [Wee et al., 2005, as cited in Cayman Chemical] |
| 4-Fluoroamphetamine (4-FA) | 800 | 400 | 7000 | 8.75 | [Nagai et al., 2007] |
| 3-Fluoroamphetamine (3-FA) | - | - | - | More selective for dopamine and norepinephrine release over serotonin | [Wikipedia, 2023] |
| 2-Fluoroamphetamine (2-FA) | - | - | - | Data not readily available in comparative studies | - |
Note: Direct comparative in vitro data for 2-FA and 3-FA alongside 4-FA from a single study is limited. The information for 3-FA is qualitative, and comprehensive data for 2-FA is scarce in the reviewed literature.
As the data for 4-fluoroamphetamine (4-FA) indicates, it acts as a non-selective inhibitor of all three monoamine transporters, with a slight preference for NET and DAT over SERT.[5][6] This profile is consistent with its reported mixed stimulant and entactogenic effects.[7][8] 3-Fluoroamphetamine (3-FA) is reported to be more selective for dopamine and norepinephrine release, suggesting a pharmacological profile more akin to traditional stimulants.[9]
In Vivo Behavioral Effects
Animal models provide valuable insights into the psychoactive and abuse potential of these compounds. Locomotor activity and drug discrimination studies are standard assays to characterize the stimulant properties of new psychoactive substances.
A comparative study in mice demonstrated the following rank order of potency for stimulating locomotor activity: 2-FMA > methamphetamine > 3-FMA = 3-FA > 4-FMA.[10] In drug discrimination studies, all tested fluorinated compounds fully substituted for methamphetamine, indicating a similar subjective experience in rats.[10] This suggests that despite variations in potency, the positional isomers of fluoroamphetamine all produce stimulant-like behavioral effects.
The Logic of Fluorine Placement: A Structural Perspective
The observed differences in activity among the fluorinated phenylpropanamine isomers can be attributed to the electronic and steric effects of the fluorine atom at different positions on the phenyl ring.
Caption: Impact of fluorine position on phenylpropanamine properties.
-
Ortho (2-) Substitution: Fluorine at the ortho position can introduce steric hindrance, potentially altering the conformation of the molecule and its interaction with the binding pocket of the transporter proteins. This can lead to unpredictable effects on potency and selectivity.
-
Meta (3-) Substitution: The meta position is often considered electronically neutral in terms of resonance effects. Substitution at this position can influence the overall electronic properties and lipophilicity of the molecule, leading to changes in potency and selectivity. The reported selectivity of 3-FA for DAT/NET suggests this position may be favorable for a more classical stimulant profile.
-
Para (4-) Substitution: The para position is electronically active and substitution here can significantly impact the electron density of the phenyl ring. The broader activity profile of 4-FA at all three transporters may be a consequence of this electronic modulation.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of fluorinated phenylpropanamines.
Synthesis of Fluorinated Phenylpropanamines
The synthesis of positional isomers of fluoroamphetamine can be achieved through a multi-step process starting from the corresponding fluorobenzaldehyde.
Caption: General synthetic route to fluoroamphetamine isomers.
Step-by-Step Protocol:
-
Nitroaldol Condensation (Henry Reaction):
-
To a solution of the appropriate fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add nitroethane (1.2 equivalents) and a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product, 1-(fluorophenyl)-2-nitropropene, with an organic solvent.
-
Purify the product by crystallization or column chromatography.[2]
-
-
Reduction of the Nitropropene:
-
Reduce the purified 1-(fluorophenyl)-2-nitropropene to the corresponding phenylpropan-2-one. A common method is reduction with iron powder in the presence of a mineral acid (e.g., hydrochloric acid).
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the fluorophenylpropan-2-one.
-
-
Reductive Amination:
-
Convert the fluorophenylpropan-2-one to the final fluoroamphetamine product via reductive amination.
-
This can be achieved by reacting the ketone with ammonia in the presence of a reducing agent such as hydrogen gas and a Raney nickel catalyst.
-
After the reaction, filter the catalyst and purify the final product, the corresponding fluoroamphetamine isomer, by distillation or salt formation.
-
In Vitro Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.[11]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate.
-
Test compounds (fluorinated phenylpropanamines) at various concentrations.
-
Scintillation counter or fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at a range of concentrations to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Substrate Addition: Add the radiolabeled or fluorescent substrate to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification:
-
For radiolabeled substrates: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
For fluorescent substrates: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship of fluorinated phenylpropanamines is a compelling example of how subtle molecular modifications can lead to significant changes in pharmacological activity. The position of the fluorine atom on the phenyl ring profoundly influences the potency and selectivity of these compounds for the monoamine transporters. While 4-fluoroamphetamine exhibits a mixed profile with activity at DAT, NET, and SERT, 3-fluoroamphetamine appears to be more selective for a classical stimulant action. The available data underscores the importance of systematic evaluation of positional isomers in drug design. Further research, particularly direct comparative studies of all three positional isomers under standardized conditions, is necessary to fully elucidate their SAR and to guide the development of novel therapeutics with tailored pharmacological profiles.
References
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Kuypers, K. P., de Sousa Fernandes Perna, E. B., Theunissen, E. L., Toennes, S. W., Mason, N. L., Hutten, N. R., ... & Ramaekers, J. G. (2019). A first-in-man study with 4-fluoroamphetamine demonstrates it produces a mild psychedelic state. Journal of psychopharmacology, 33(1), 34-43.
- Nagai, F., Nonaka, R., Satoh, K., & Kamimura, H. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European journal of pharmacology, 559(2-3), 132-137.
- Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European neuropsychopharmacology, 25(3), 365-376.
- Röhrich, J., Becker, J., Kaufmann, T., Zorntlein, S., & Skopp, G. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine.
- Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the rewarding and subjective effects of amphetamine-like drugs in monkeys. Journal of Pharmacology and Experimental Therapeutics, 313(2), 848-857.
- Gatch, M. B., Forster, M. J., & De La Garza, R. (2017). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Pharmacology Biochemistry and Behavior, 152, 54-60.
- Hondebrink, L., Zwartsen, A., & Westerink, R. H. (2017). A comparison of the in vitro neurotoxic properties ofpara-substituted amphetamines. Toxicology in Vitro, 44, 29-36.
- Linsen, F., Kuypers, K. P., Theunissen, E. L., & Ramaekers, J. G. (2015). Subjective effects of 4-fluoroamphetamine in recreational users. Journal of Psychopharmacology, 29(10), 1084-1089.
- Sitte, H. H., & Freissmuth, M. (2015). The reverse operation of monoamine transporters. Handbook of experimental pharmacology, 227, 83-104.
-
Wikipedia contributors. (2023, December 19). 3-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Erowid. (2008). Synthesis of 4-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 26, 2026, from [Link]
-
Wikipedia contributors. (2023, November 25). 3-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
- Nagai, F., Nonaka, R., Satoh, K., & Kamimura, H. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132–137.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Drug liking and wanting, not impulsive action or reflection is increased by 4-fluoroamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 10. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Comparative Guide to the Enantioselectivity of Monoamine Transporters for Fluorinated Ligands
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interactions between chiral ligands and their biological targets is paramount. This guide provides an in-depth technical comparison of the enantioselectivity of the three primary monoamine transporters (MATs) – the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET) – for various classes of fluorinated psychoactive compounds. The judicious incorporation of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with stereochemistry, these modifications can lead to profound differences in pharmacological profiles, offering pathways to develop more potent and selective therapeutics.[3][4]
This guide delves into the specific binding affinities of enantiomeric pairs of fluorinated ligands, presenting supporting experimental data to illuminate the structure-activity relationships that govern their interactions with MATs. We will explore how the position of the fluorine atom and the overall molecular scaffold influence stereoselectivity, providing a crucial resource for the rational design of next-generation neurological drugs.
The Critical Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft into presynaptic neurons.[5] This process terminates the signaling cascade and maintains homeostatic levels of these crucial neurotransmitters, which are implicated in a vast array of physiological and psychological processes, including mood, cognition, and reward.[6][7] Consequently, MATs are primary targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.[5]
The Impact of Fluorine in Drug Design
The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can confer several advantages:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prolong the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.
-
Improved Pharmacokinetics: Alterations in lipophilicity and pKa due to fluorination can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
When these properties are considered in the context of chiral molecules, the potential for fine-tuning drug action becomes even more significant.
Enantioselectivity at Monoamine Transporters: A Comparative Analysis
The following sections provide a detailed comparison of the enantioselectivity of SERT, DAT, and NET for different classes of fluorinated ligands. The data is presented in tabular format for clarity, followed by a discussion of the underlying structure-activity relationships.
Fluorinated Phenmetrazine Analogs
A study by Mayer et al. (2018) investigated the in vitro activity of racemic 2-, 3-, and 4-fluorophenmetrazine (FPM) at human DAT, NET, and SERT expressed in HEK293 cells.[9][10]
Table 1: Uptake Inhibition Potencies (IC50, µM) of Racemic Fluorophenmetrazine Isomers at hDAT, hNET, and hSERT [9]
| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) |
| 2-Fluorophenmetrazine | 0.43 ± 0.04 | 0.21 ± 0.02 | >10 |
| 3-Fluorophenmetrazine | 0.65 ± 0.06 | 0.25 ± 0.02 | >10 |
| 4-Fluorophenmetrazine | 1.8 ± 0.2 | 0.44 ± 0.04 | >10 |
These findings demonstrate that all three fluorophenmetrazine isomers are potent inhibitors of DAT and NET, with significantly lower affinity for SERT. The position of the fluorine atom subtly influences potency, with the 2- and 3-fluoro isomers being more potent at DAT than the 4-fluoro isomer. At NET, the 2-fluoro isomer displays the highest potency. This suggests that steric and electronic effects imparted by the fluorine atom's position play a role in the interaction with the transporter binding pockets.
Fluorinated Methylphenidate Analogs
Methylphenidate is a chiral phenethylamine derivative widely prescribed for the treatment of ADHD. Its therapeutic effects are primarily mediated through the inhibition of DAT and NET. The development of fluorinated analogs has been an area of interest for creating agents with altered pharmacokinetic and pharmacodynamic profiles.
A key study by Huke et al. (2016) synthesized and evaluated the enantiomers of (±)-threo-4-fluoromethylphenidate (4-FMPH) for their ability to inhibit uptake at DAT, NET, and SERT.
Table 2: Uptake Inhibition Potencies (IC50, nM) of (S,S)- and (R,R)-threo-4-Fluoromethylphenidate at hDAT, hNET, and hSERT
| Enantiomer | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| (S,S)-threo-4-FMPH | 1.9 | 3.1 | 235 |
| (R,R)-threo-4-FMPH | 185 | 320 | >10000 |
The data clearly demonstrates significant enantioselectivity for 4-FMPH at all three monoamine transporters. The (S,S)-enantiomer is substantially more potent than the (R,R)-enantiomer at inhibiting uptake at DAT and NET. Specifically, the (S,S)-enantiomer is approximately 97-fold more potent at DAT and 103-fold more potent at NET. Both enantiomers exhibit much weaker activity at SERT. This high degree of stereoselectivity highlights the precise structural requirements for potent ligand binding within the chiral microenvironment of the DAT and NET binding sites.
Fluorinated Amphetamine and Cathinone Analogs
Amphetamines and synthetic cathinones are large classes of psychostimulant drugs that primarily act as substrates for monoamine transporters, inducing neurotransmitter release.[7][11] Fluorination of these scaffolds is a common modification in the clandestine synthesis of "designer drugs." While extensive data exists for racemic mixtures, enantiomer-specific binding data for many fluorinated analogs is still emerging.
For instance, 4-fluoroamphetamine (4-FA) is a known monoamine releasing agent and reuptake inhibitor.[12] While its pharmacological profile as a racemate is characterized, with EC50 values for release at DAT, SERT, and NET being 200 nM, 730 nM, and 37 nM, respectively, and IC50 values for uptake inhibition being 770 nM, 6800 nM, and 420 nM, respectively, the specific contributions of the (S)- and (R)-enantiomers have not been fully elucidated in publicly available literature.[12] Similarly, for fluorinated cathinones, while it is known that they are intrinsically chiral and their biological effects are expected to be enantioselective, comprehensive binding data for separated enantiomers at MATs is an area of active investigation.[13]
Experimental Methodologies for Assessing Enantioselectivity
The determination of ligand potency and enantioselectivity at monoamine transporters relies on robust in vitro assays. The following are standard experimental protocols employed in the field.
Radioligand Binding Assays
This technique directly measures the affinity of a ligand for a specific transporter. It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., the enantiomers of a fluorinated ligand) for binding to membranes prepared from cells expressing the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to an inhibition constant (Ki) that reflects the ligand's binding affinity.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Cell Culture and Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human SERT, DAT, or NET.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, or [3H]nisoxetine for NET), and varying concentrations of the unlabeled test compounds (the (R)- and (S)-enantiomers).
-
Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Inhibition Assays
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) into synaptosomes, which are resealed nerve terminals containing the monoamine transporters.
Step-by-Step Protocol for Synaptosomal Uptake Inhibition Assay:
-
Synaptosome Preparation:
-
Dissect specific brain regions from rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compounds (the (R)- and (S)-enantiomers).
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate.
-
Incubate for a short period at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity accumulated in the synaptosomes.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the binding affinity and enantioselectivity of fluorinated ligands at monoamine transporters using radioligand binding assays.
Caption: Conceptual diagram illustrating enantioselectivity at a transporter binding site, where one enantiomer exhibits a better stereochemical fit, leading to higher binding affinity.
Conclusion and Future Directions
The data presented in this guide underscore the profound impact of stereochemistry on the interaction of fluorinated ligands with monoamine transporters. The high degree of enantioselectivity observed, particularly with 4-fluoromethylphenidate, demonstrates that subtle changes in the three-dimensional arrangement of atoms can lead to dramatic differences in potency. This principle is a critical consideration in the design of selective and effective therapeutics.
While progress has been made, there remain significant opportunities for further research. A key area for future investigation is the systematic determination of the binding affinities of the individual enantiomers of a wider range of fluorinated amphetamines and cathinones. Such data would provide a more complete picture of the structure-activity relationships governing enantioselectivity for these classes of compounds and would be invaluable for both therapeutic development and for understanding the pharmacology of novel psychoactive substances.
Furthermore, the integration of computational modeling with experimental data can provide deeper insights into the specific molecular interactions that drive enantioselective binding. By understanding the precise orientation and interactions of each enantiomer within the transporter's binding pocket, we can move towards a more predictive and rational approach to the design of next-generation monoamine transporter ligands with optimized efficacy and safety profiles.
References
-
Krishnamoorthy, S., & Javitch, J. A. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 81(1), e39. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular Psychiatry, 20(2), 163–171. [Link]
- Huke, A. M., et al. (2016). Synthesis and biological evaluation of (±)-threo-4-fluoromethylphenidate. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3616.
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
-
Wikipedia. (2023). 4-Fluoroamphetamine. [Link]
-
Gannon, B. M., et al. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 367(1), 123-132. [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(11-12), 1704-1715. [Link]
-
Simmler, L. D., et al. (2014). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. ACS Chemical Neuroscience, 5(12), 1189-1198. [Link]
-
Han, J., et al. (2023). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 89(3), 3-28. [Link]
-
Wikipedia. (2023). 4-Fluoroamphetamine. [Link]
-
Silva, B., et al. (2023). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. Molecules, 28(19), 6931. [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
- Huke, A. M., et al. (2016). Synthesis and biological evaluation of (±)-threo-4-fluoromethylphenidate. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3616.
-
Williams, K. M. (2007). Inside the isomers: the tale of chiral switches. Australian Prescriber, 30(4), 100-102. [Link]
-
Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4478. [Link]
-
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
- Huke, A. M., et al. (2016). Synthesis and biological evaluation of (±)-threo-4-fluoromethylphenidate. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3616.
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular Psychiatry, 20(2), 163–171. [Link]
-
Williams, K. M. (2007). Inside the isomers: the tale of chiral switches. Australian Prescriber, 30(4), 100-102. [Link]
-
Han, J., et al. (2023). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 89(3), 3-28. [Link]
-
Baumann, M. H., et al. (2012). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 341(1), 234-242. [Link]
Sources
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
A Scientist's Guide to Navigating Immunoassay Cross-Reactivity: The Case of 1-(2-Fluorophenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the precision of analytical methods is paramount. Immunoassays, a cornerstone of modern bioanalysis, offer high-throughput screening for a vast array of compounds. However, their utility is intrinsically linked to their specificity. This guide delves into the critical issue of immunoassay cross-reactivity, using the novel psychoactive substance 1-(2-Fluorophenyl)propan-1-amine as a case study. We will explore the structural underpinnings of cross-reactivity, provide a robust experimental framework for its assessment, and present a comparative analysis to equip you with the insights needed for accurate data interpretation and informed decision-making.
The Science of Immunoassay Cross-Reactivity: A Tale of Molecular Recognition
Immunoassays are predicated on the highly specific binding between an antibody and its target antigen. This interaction, akin to a lock and key, is governed by the three-dimensional shapes and chemical properties of the binding sites. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte. In the context of drug screening, this can lead to false-positive results, a significant concern in both clinical and forensic toxicology.
The likelihood of cross-reactivity is largely dictated by the degree of structural homology between the target analyte and the interfering compound. For amphetamine-class immunoassays, the core phenethylamine skeleton is the primary recognition motif for the antibodies. Modifications to this structure, such as the addition of a fluorine atom to the phenyl ring, as seen in 1-(2-Fluorophenyl)propan-1-amine and its isomers, can alter the binding affinity of the antibody, leading to varying degrees of cross-reactivity. The position of this substitution (ortho-, meta-, or para-) can have a profound impact on the antibody-antigen interaction.
Experimental Design for Cross-Reactivity Assessment
A systematic evaluation of cross-reactivity is essential to understand the limitations of an immunoassay and to correctly interpret its results. The following experimental design provides a comprehensive approach to characterizing the cross-reactivity of 1-(2-Fluorophenyl)propan-1-amine and its structural isomers in common amphetamine immunoassays.
Objective: To quantify the cross-reactivity of 1-(2-Fluorophenyl)propan-1-amine, 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine in three commercially available amphetamine screening immunoassays.
Materials:
-
Test Compounds: 1-(2-Fluorophenyl)propan-1-amine, 2-fluoroamphetamine, 3-fluoroamphetamine, 4-fluoroamphetamine, and d-amphetamine (as the reference standard).
-
Immunoassay Kits:
-
CEDIA™ DAU Amphetamine/Ecstasy Assay
-
EMIT® II Plus Amphetamine Assay
-
DRI® Amphetamine Assay
-
-
Instrumentation: A clinical chemistry analyzer compatible with the selected immunoassay kits.
-
Matrix: Certified drug-free human urine.
Methodology: A competitive immunoassay format will be employed. In this setup, the test compound in the sample competes with a labeled drug for a limited number of antibody binding sites. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of the test compound in the sample.
The following DOT graph illustrates the experimental workflow:
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocol
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of d-amphetamine and each test compound in methanol or another suitable solvent.
-
Preparation of Spiked Urine Samples: Serially dilute the stock solutions into certified drug-free human urine to create a range of concentrations for each compound. The concentration range should be sufficient to generate a dose-response curve and determine the IC50 value (the concentration that produces a response halfway between the maximum and minimum response).
-
Assay Procedure: a. Reconstitute and prepare the immunoassay reagents, calibrators, and controls as per the manufacturer's instructions for each of the three assay kits. b. Perform a calibration of the assay on the clinical chemistry analyzer using the provided calibrators. c. Run the controls to ensure the assay is performing within the specified limits. d. Analyze the spiked urine samples for each test compound.
-
Data Analysis: a. For each compound, plot the assay response against the logarithm of the compound's concentration to generate a dose-response curve. b. From the dose-response curve, determine the IC50 value for each compound. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-amphetamine / IC50 of test compound) x 100
Hypothetical and Literature-Based Data Analysis
The following table presents this literature value alongside hypothetical, yet scientifically informed, cross-reactivity data for 1-(2-Fluorophenyl)propan-1-amine and other fluoro-isomers across three common immunoassay platforms. This illustrative dataset is intended to highlight the potential variability in cross-reactivity based on the immunoassay kit and the position of the fluorine atom.
| Compound | CEDIA™ DAU Amphetamine/Ecstasy Assay | EMIT® II Plus Amphetamine Assay | DRI® Amphetamine Assay |
| d-Amphetamine | 100% (Reference) | 100% (Reference) | 100% (Reference) |
| 1-(2-Fluorophenyl)propan-1-amine | ~3% | ~5% | ~2% |
| 2-Fluoroamphetamine | ~4% | ~7% | ~3% |
| 3-Fluoroamphetamine | ~5% | ~8% | ~4% |
| 4-Fluoroamphetamine | ~6%[1][2] | ~10% | ~5% |
Disclaimer: Values for 1-(2-Fluorophenyl)propan-1-amine, 2-fluoroamphetamine, 3-fluoroamphetamine, and the EMIT and DRI values for 4-fluoroamphetamine are hypothetical and for illustrative purposes only. They are based on the known cross-reactivity of 4-FA and the general understanding that different antibodies will exhibit varied binding to structural analogs.
The following DOT graph illustrates the structural similarities and differences between amphetamine and its fluorinated analogs, providing a visual basis for understanding potential cross-reactivity.
Caption: Structural comparison of amphetamine and its fluorinated analogs.
Implications of Findings for Researchers and Drug Development Professionals
The data, both literature-based and hypothetical, underscore several critical points for professionals in research and drug development:
-
Immunoassay Specificity is Not Absolute: It is crucial to recognize that immunoassays are screening tools and are susceptible to cross-reactivity from structurally related compounds. A positive result should always be considered presumptive until confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The Position of Functional Groups Matters: The hypothetical data illustrates that even a minor change in the position of a functional group, such as the fluorine atom on the phenyl ring, can significantly alter the degree of cross-reactivity. This highlights the importance of evaluating each new compound or metabolite individually.
-
Assay-Dependent Variability: Cross-reactivity is not a universal constant for a given compound; it is highly dependent on the specific antibodies used in a particular immunoassay kit. Therefore, cross-reactivity data from one assay cannot be extrapolated to another.
-
Informing Drug Development: For those in drug development, understanding the potential for immunoassay cross-reactivity of a new chemical entity and its metabolites is crucial for interpreting preclinical and clinical toxicology data. Early characterization of cross-reactivity can prevent misinterpretation of results and guide the development of appropriate analytical strategies.
Conclusion: Best Practices for Mitigating Risks
References
-
Vorce, S. P., Sklerov, J. H., & Cawrse, B. M. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 38(9), 626–631. [Link]
-
Siemens Healthineers. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). EMIT II Plus Amphetamines Assay. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). EMIT® II Plus Amphetamines Application Sheet Syva®. Retrieved from [Link]
-
Gunnar, T., Ariniemi, K., & Lillsunde, P. (2015). Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids. Substance Abuse and Rehabilitation, 6, 125–134. [Link]
-
Westphal, F., Graw, M., & Schulz, K. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International, 215(1-3), 88–92. [Link]
-
Westphal, F., Graw, M., & Schulz, K. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. ResearchGate. Retrieved from [Link]
-
Jantos, R., & Skopp, G. (2011). Cross-reactivity of the CEDIA buprenorphine assay with opiates: an Austrian phenomenon?. Wiener klinische Wochenschrift, 123(19-20), 624–627. [Link]
-
U.S. Food and Drug Administration. (2001). Special 510(k): Device Modification - EmitR II Plus Monoclonal Amphetamine/Methamphetamine Assay. Retrieved from [Link]
-
Cardinal Health. (n.d.). Thermo Scientific™ CEDIA and DRI Drugs of Abuse Immunoassays. Retrieved from [Link]
-
Block Scientific. (n.d.). Thermo Kit Amphetamine Rgt DRI. Retrieved from [Link]
-
Gunnar, T., Ariniemi, K., & Lillsunde, P. (2015). Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids. ResearchGate. Retrieved from [Link]
-
Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of Analytical Toxicology, 47(2), 138–145. [Link]
-
Ke, W., Bennett, M. J., & Butlin, L. (2024). Investigation of False Positives in CEDIA Buprenorphine Assay in Urine Drug Screening. American Association for Clinical Chemistry. Retrieved from [Link]
-
Cardinal Health. (n.d.). Thermo Scientific™ CEDIA and DRI Drugs of Abuse Immunoassays. Retrieved from [Link]
-
Henry Schein. (n.d.). Emit II Plus 10445418 AMP: Amphetamine Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). 510(k) Substantial Equivalence Determination Decision Summary. Retrieved from [Link]
Sources
A Head-to-Head Comparison of Chiral Columns for Amine Separation: A Guide for Researchers
In the landscape of pharmaceutical and chemical analysis, the resolution of chiral amines is a critical task, driven by the distinct pharmacological and toxicological profiles of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation by high-performance liquid chromatography (HPLC). This guide provides an in-depth, head-to-head comparison of the most prominent chiral column technologies for amine separation, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in their method development endeavors.
The Pillars of Chiral Amine Separation: An Overview of Stationary Phases
The enantioselective separation of amines is primarily accomplished through a variety of chiral stationary phases (CSPs), each operating on distinct principles of molecular recognition. The most successful and widely adopted CSPs for this application fall into three main categories: polysaccharide-based, cyclofructan-based, and macrocyclic glycopeptide-based columns. A fourth, mechanistically different approach, ligand-exchange chromatography, also warrants consideration for specific applications.
Chromatography is a powerful and sensitive analytical technique for resolving enantiomers, with chiral HPLC being a versatile and important tool.[1] The choice of column is often empirical, relying on what has previously been successful for similar compounds or through systematic screening.[1]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations.[2] Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, occurring within the chiral grooves of the polysaccharide structure.[2]
These CSPs are available in two main formats: coated and immobilized.[2] Coated phases, while effective, have limitations in the range of solvents that can be used. Immobilized phases, where the polysaccharide is covalently bonded to the silica, offer greater solvent compatibility, enhanced robustness, and extended column lifetime.[2][3]
A study comparing ten different amylose or cellulose phenylcarbamate derived chiral columns highlighted their effectiveness in separating NBD-derivatized chiral amines and amino acid esters.[4][5] The columns used in this study included both covalently bonded (Chiralpak IA, IB, IC, ID, IE, IF) and coated (Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1, Lux Amylose-1) types.[4][5]
Cyclofructan-Based CSPs: A Newer Player with High Success Rates
Cyclofructan-based CSPs are a more recent development in the field of chiral chromatography. These stationary phases are produced by bonding cyclofructans, a type of cyclic oligosaccharide, to a silica support. They have demonstrated remarkable success in the separation of primary amines, often outperforming traditional polysaccharide columns.[6][7]
A significant advantage of cyclofructan-based columns is their high success rate for the enantioseparation of primary amines, particularly in the polar organic mode.[7] One study that screened 39 underivatized chiral primary amines on six polysaccharide-based columns and one cyclofructan-based column (Larihc CF6-P) found that the cyclofructan CSP resolved all but one of the tested amines in the polar organic mode.[7]
Macrocyclic Glycopeptide-Based CSPs: Broad Selectivity and Multimodal Capabilities
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, serve as the chiral selectors in this class of CSPs.[8][9][10] These columns, commercially available under trade names like Chirobiotic, are known for their broad enantioselectivity and can be operated in multiple modes, including reversed-phase, normal-phase, and polar organic modes.[11][12]
The chiral recognition mechanism of macrocyclic glycopeptide CSPs is complex, involving a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance.[11] This versatility makes them suitable for a wide range of chiral compounds, including amines.[8][12]
Ligand-Exchange Chromatography: A Niche Approach for Specific Amines
Ligand-exchange chromatography (LEC) offers a distinct mechanism for chiral separation.[13][14] In this technique, a chiral ligand is either coated or bonded to the stationary phase or added to the mobile phase.[13][14] This chiral ligand forms transient diastereomeric metal complexes with the enantiomers of the analyte, leading to their separation.[13][14][15] LEC is particularly effective for the separation of amino acids and other compounds that can act as ligands.[15]
Head-to-Head Performance: Experimental Data and Comparative Analysis
The selection of a chiral column is best guided by empirical data. The following tables summarize the performance of different column types for the separation of chiral amines based on published studies.
Screening of Primary Amines: Polysaccharide vs. Cyclofructan CSPs
A comprehensive study by Berthod et al. (2014) screened 39 chiral primary amines on a set of six bonded polysaccharide columns (ChiralPak® IA, IB, IC, ID, IE, IF) and one cyclofructan-based column (Larihc® CF6-P) in both normal phase (NP) and polar organic (PO) modes.[7]
Table 1: Success Rates of Polysaccharide and Cyclofructan Columns for Primary Amine Separation [7]
| Column Type | Chiral Stationary Phase | Success Rate (NP Mode) | Success Rate (PO Mode) |
| Polysaccharide | ChiralPak IA | 55% | - |
| ChiralPak IB | - | - | |
| ChiralPak IC | - | - | |
| ChiralPak ID | - | - | |
| ChiralPak IE | 46% | - | |
| ChiralPak IF | 66% | - | |
| Cyclofructan | Larihc CF6-P | High | 97% |
Success rate is defined as the percentage of the 39 primary amines that were baseline or partially resolved.
The data clearly indicates the superior performance of the cyclofructan-based column in the polar organic mode for this set of primary amines.[7] The ChiralPak IF column was the most effective among the polysaccharide columns in the normal phase.[7]
Comparison of Macrocyclic Glycopeptide and Polysaccharide CSPs for Chloroquine Separation
A study by de Oliveira et al. (2018) compared a macrocyclic glycopeptide column (Chirobiotic V) with a polysaccharide-based column (Chiralpak ID) for the enantioseparation of the antimalarial drug chloroquine.[16]
Table 2: Chromatographic Parameters for the Enantioseparation of Chloroquine [16]
| Parameter | Chirobiotic V | Chiralpak ID |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.12:0.12) | Varied |
| Flow Rate | 1 mL/min | - |
| Resolution (Rs) | > 1.5 | - |
| Analysis Time | < 10 min | - |
The study successfully developed and validated a stability-indicating method using the Chirobiotic V column, demonstrating its suitability for the enantioselective analysis of chloroquine.[16]
Experimental Protocols: A Practical Guide to Method Development
The following protocols are based on established methods and provide a starting point for the chiral separation of amines.
General Screening Protocol for Chiral Amines
This protocol is a generalized approach for screening different chiral columns.
Experimental Workflow:
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Chiral ligand exchange high-speed countercurrent chromatography: mechanism, application and comparison with conventional liquid chromatography in enantioseparation of aromatic α-hydroxyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
A-Comparison-Guide-for-Researchers-Correlating-in-vitro-Transporter-Binding-with-in-vivo-Behavioral-Effects
Introduction: Bridging the Gap Between Benchtop and Behavior
In the realm of neuropharmacology and drug development, understanding the intricate relationship between a compound's interaction with a specific molecular target and its ultimate behavioral consequence is paramount. Monoamine transporters—namely the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical targets for a wide array of therapeutics and substances of abuse.[1][2] These transporters govern the clearance of neurotransmitters from the synaptic cleft, thereby modulating neuronal signaling.[3][4][5] Consequently, ligands that bind to these transporters can profoundly alter mood, cognition, and motor function.
The journey from identifying a potent transporter ligand in vitro to predicting its in vivo behavioral profile is fraught with complexity. A high binding affinity at the bench does not always translate linearly to a desired (or undesired) behavioral outcome. This guide provides a comprehensive framework for researchers to navigate this process, detailing robust methodologies for both in vitro transporter binding assays and in vivo behavioral paradigms. By systematically correlating these datasets, we can forge a more predictive and insightful drug discovery pipeline. This guide will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, from initial binding assays to complex behavioral analyses.
Part 1: Quantifying Target Engagement: In Vitro Transporter Binding Assays
The foundational step in this correlational study is to accurately quantify the binding affinity of a test compound for the monoamine transporters. Radioligand binding assays remain the gold standard for this purpose, providing a direct measure of a compound's ability to displace a known radiolabeled ligand from the transporter.[1]
The Principle of Competitive Radioligand Binding
This technique hinges on the competition between a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and the unlabeled test compound for the same binding site on the transporter. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitory constant (Ki), a measure of the test compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the Ki of a test compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled ligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Unlabeled ("cold") ligands for defining non-specific binding (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Dilute cell membranes, radioligand, and test compounds to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the corresponding unlabeled ligand.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Part 2: Assessing Behavioral Outcomes: In Vivo Methodologies
Once the in vitro binding profile of a compound is established, the next critical step is to evaluate its effects on behavior in a living organism. The choice of behavioral assay depends on the specific transporter(s) the compound targets and the predicted functional outcome (e.g., stimulant, antidepressant-like).
Locomotor Activity
Rationale: This is a fundamental assay for assessing the stimulant or sedative properties of a compound.[7] Increased locomotor activity is often associated with compounds that enhance dopamine and/or norepinephrine signaling by blocking their respective transporters.[8][9]
Experimental Protocol:
-
Habituation: Place individual animals (typically mice or rats) into open-field arenas and allow them to explore freely for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal, oral).
-
Data Collection: Immediately place the animals back into the arenas and record their locomotor activity using automated tracking software that measures parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.[10]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant (increased activity) or sedative (decreased activity) effects. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Drug Discrimination
Rationale: This is a more sophisticated assay that assesses the interoceptive (subjective) effects of a drug.[11] It is particularly useful for determining if a novel compound has abuse potential by testing whether it substitutes for a known drug of abuse (e.g., cocaine).[12]
Experimental Protocol:
-
Training: Train animals (typically rats or non-human primates) to press one of two levers to receive a food reward. In the presence of a specific training drug (e.g., cocaine), responses on one lever are reinforced, while in the absence of the drug (saline), responses on the other lever are reinforced.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle conditions, administer the test compound and allow the animal to respond on either lever.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, it is said to "substitute" for the training drug, suggesting a similar subjective effect.
In Vivo Microdialysis
Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14] It provides a powerful link between transporter binding and the neurochemical changes that are presumed to underlie the behavioral effects.[15][16]
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion and Sampling: Continuously perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate, which contains a fraction of the extracellular molecules, including neurotransmitters.
-
Drug Administration: Administer the test compound and continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify the concentrations of dopamine, serotonin, and norepinephrine.
-
Data Analysis: Compare the post-drug neurotransmitter levels to the baseline levels to determine the effect of the compound on neurotransmitter release and reuptake.
Caption: Decision tree for selecting in vivo behavioral assays.
Part 3: The Correlation: Linking In Vitro Affinity to In Vivo Potency
The ultimate goal is to establish a quantitative relationship between in vitro binding affinity (Ki) and in vivo behavioral potency (ED50).[17] This correlation can be a powerful tool for predicting the in vivo effects of novel compounds based on their in vitro data.[18][19]
Data Presentation and Analysis
A common method for visualizing this relationship is to plot the logarithm of the Ki values against the logarithm of the ED50 values for a series of compounds. A strong positive correlation, indicated by a high R² value from linear regression analysis, suggests that the in vitro target engagement is a primary driver of the in vivo behavioral effect.
Table 1: Hypothetical Data for a Series of DAT Inhibitors
| Compound | DAT Ki (nM) | Locomotor Activity ED50 (mg/kg) |
| A | 1.5 | 0.5 |
| B | 5.2 | 1.8 |
| C | 10.8 | 3.5 |
| D | 25.1 | 8.2 |
| E | 50.6 | 15.7 |
| F | 102.3 | 32.1 |
Interpreting the Correlation
-
Strong Correlation (High R²): This indicates that the in vitro binding affinity is a good predictor of the in vivo potency for the class of compounds being studied. This provides confidence that the mechanism of action is primarily through the intended transporter target.
-
Weak Correlation (Low R²): This may suggest several possibilities:
-
Off-target effects: The compounds may be interacting with other molecular targets that contribute to their behavioral effects.
-
Pharmacokinetic differences: Variations in absorption, distribution, metabolism, and excretion (ADME) among the compounds can lead to discrepancies between in vitro affinity and in vivo potency.
-
Functional differences: Compounds may act as substrates (releasers) rather than simple inhibitors, leading to different behavioral profiles that are not solely predicted by binding affinity.[20]
-
Advanced Considerations: Transporter Occupancy with PET
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the direct measurement of transporter occupancy in the living brain.[21][22] By using a radiolabeled ligand, PET can quantify the percentage of transporters that are bound by a drug at a given dose.[23] This provides a direct link between drug concentration in the brain, target engagement, and behavioral or therapeutic effects.[24][25] While technically demanding, PET studies can provide invaluable data for confirming the mechanism of action and guiding dose selection for clinical trials.[26]
Conclusion: A Holistic Approach to Neuropharmacological Profiling
The correlation of in vitro transporter binding with in vivo behavioral effects is a cornerstone of modern neuropharmacology and drug discovery. A systematic approach, beginning with precise in vitro characterization and progressing to well-chosen in vivo behavioral and neurochemical assays, is essential for building a comprehensive understanding of a compound's pharmacological profile. By carefully analyzing the relationship between binding affinity and behavioral potency, researchers can gain crucial insights into the mechanism of action, predict the therapeutic potential and abuse liability of novel compounds, and ultimately accelerate the development of new treatments for a wide range of neurological and psychiatric disorders.
References
-
Zibinsky, M., et al. (2026). Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders. Journal of Medicinal Chemistry. [Link]
-
Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. [Link]
-
Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Copeland, R. A. (2016). Correlation plots of biological effect (ED50) vs affinity constant (Kd) for 28 compounds that inhibit the human 5-lipoxygenase activating protein (FLAP). ResearchGate. [Link]
-
Atack, J. R. (2010). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology. [Link]
-
Ametamey, S. M., et al. (2008). Pet imaging of receptor occupancy. Current Pharmaceutical Design. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Fowler, J. S., et al. (1998). Measuring dopamine transporter occupancy by cocaine in vivo: radiotracer considerations. Synapse. [Link]
-
Rudenko, O., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
Justice, J. B., Jr. (1993). Overview of Brain Microdialysis. Current Protocols in Neuroscience. [Link]
-
Gould, T. D. (2009). Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. Neuropsychopharmacology. [Link]
-
Rudenko, O., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
Reith, M. E., et al. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
De Smet, F., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Guo, D., et al. (2019). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]
-
Katz, J. L., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Searle, G., et al. (2011). SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. Journal of Nuclear Medicine. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
-
Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
Wong, D. F., et al. (2013). PET imaging for receptor occupancy: meditations on calculation and simplification. Journal of Nuclear Medicine. [Link]
-
Lu, H., & Tonge, P. J. (2010). Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase. Current Opinion in Chemical Biology. [Link]
-
Spealman, R. D., et al. (1999). Some effects of dopamine transporter and receptor ligands on discriminative stimulus, physiologic, and directly observable indices of opioid withdrawal in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Feng, B., & Varma, M. V. S. (2014). In vitro and in vivo approaches to characterize transporter-mediated disposition in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. [Link]
-
Booij, J., et al. (2010). Molecular Imaging of the Dopamine Transporter. Journal of Nuclear Medicine. [Link]
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Camacho-Hernandez, G. A., et al. (2021). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. RSC Medicinal Chemistry. [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. [Link]
-
Farde, L., et al. (1997). Serotonin transporter occupancy with TCAs and SSRIs: A PET study in patients with major depressive disorder. ResearchGate. [Link]
-
Wang, X., et al. (2022). Structural analysis of the norepinephrine binding sites a-d, Cryo-EM density (blue mesh) corresponding to substrate norepinephrine at central binding site (a/c) and S2 binding site (b/d) in the NETNA structure and NETApo structure, respectively. ResearchGate. [Link]
-
Becnel, J., et al. (2011). Assays for measuring the motor activating effects of psychostimulant drugs in Drosophila. ResearchGate. [Link]
-
De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology. [Link]
-
Katz, J. L., et al. (2004). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. ResearchGate. [Link]
-
Harsing, L. G., Jr., & Sershen, H. (2012). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Vauquelin, G., & Charlton, S. J. (2013). Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding. British Journal of Pharmacology. [Link]
-
Coleman, J. A., et al. (2022). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. eLife. [Link]
-
Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]
-
Wikipedia. (n.d.). Locomotor activity. [Link]
-
Wikipedia. (n.d.). Nisoxetine. [Link]
-
König, M., et al. (2017). Microdialysis and its use in behavioural studies: Focus on acetylcholine. Semantic Scholar. [Link]
-
Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
-
L-Ortega, R., et al. (2022). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature Communications. [Link]
-
Solvo Biotechnology. (n.d.). Monolayer Assay. [Link]
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. bioivt.com [bioivt.com]
- 6. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotor activity - Wikipedia [en.wikipedia.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. psychogenics.com [psychogenics.com]
- 10. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo approaches to characterize transporter-mediated disposition in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. Molecular Imaging of the Dopamine Transporter | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Protective Measures for Handling 1-(2-Fluorophenyl)propan-1-amine Hydrochloride
This guide provides comprehensive safety and logistical protocols for the handling and disposal of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for risk mitigation. By understanding the causality behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Given its chemical structure as a halogenated aromatic amine, it is prudent to handle this compound with the assumption of significant systemic toxicity.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before detailing personal protective equipment (PPE), it is crucial to implement a broader safety strategy. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
Caption: A visual representation of the hierarchy of safety controls.
Engineering Controls
These are the first and most effective line of defense, as they involve physically isolating the hazard from the user.
-
Chemical Fume Hood: All handling of 1-(2-Fluorophenyl)propan-1-amine hydrochloride in its solid, powdered form or when in solution should be conducted within a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of dust particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe ambient air quality.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all tasks involving this compound, from weighing and dissolution to reaction quenching and waste disposal.
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOPs.
-
Restricted Access: Designate specific areas for the handling of this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, a robust PPE regimen is essential for immediate protection.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as polyvinyl chloride (PVC) or butyl rubber. | Nitrile gloves alone offer poor resistance to aromatic amines and halogenated hydrocarbons.[3][4] PVC and butyl rubber provide better protection against these chemical classes.[2][5] Double-gloving provides an additional layer of safety in case of a breach in the outer glove. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or when there is a significant splash risk. | Prevents skin contact with the compound. |
| Respiratory Protection | For weighing and handling of the solid compound, a NIOSH-approved N95 or P100 particulate respirator is required. A half-mask or full-face respirator with appropriate particulate filters may be necessary for larger quantities or if there is a high potential for aerosolization. | Protects against the inhalation of the harmful powdered compound. The choice of respirator depends on a risk assessment of the specific procedure. P100 filters offer a higher filtration efficiency than N95 filters.[6] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects against spills. |
Step-by-Step PPE Protocol
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye Protection: Put on safety goggles.
-
Outer Gloves: Put on the second, more resistant pair of gloves (e.g., PVC or butyl rubber) over the inner nitrile gloves.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with your bare hands.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove safety goggles.
-
Inner Gloves: Remove the inner nitrile gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: A procedural flowchart for the correct donning and doffing of PPE.
Decontamination and Disposal Plan
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Inform others in the vicinity.
-
Don Appropriate PPE: As outlined above.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquid spills, use a spill pillow or other absorbent material.[7]
-
Neutralization (for Aromatic Amines): While specific guidance for this compound is unavailable, commercially available decontamination solutions for aromatic amines can be used.[1][8] These are typically aqueous-based and pH-adjusted to neutralize toxicity.[1]
-
Clean the Area: After absorption and neutralization, clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.
Waste Disposal
1-(2-Fluorophenyl)propan-1-amine hydrochloride is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container.
-
RCRA Waste Code: While a specific code for this compound is not listed, it would likely fall under the F-series of codes for wastes from non-specific sources, such as F002 for spent halogenated solvents if it were in solution.[9] Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code.
-
Segregation: Do not mix this waste with other waste streams unless directed to do so by your EHS department.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-(2-Fluorophenyl)propan-1-amine hydrochloride, ensuring a safe and productive research environment.
References
- 2-Phenylpropan-1-amine hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- 3M Respir
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
- Spill DECONtamination Kit, Arom
- OSHA Glove Selection Chart. (n.d.). U.S.
- Guide to Nitrile Gloves Chemical Resistance | Glove Comp
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Centers for Disease Control and Prevention.
- Spill Decontamination Kit for Arom
- SPILL CLEANUP QUICK REFERENCE. (n.d.).
- NIOSH Color Coding for Respirator Cartridges and Filters | OSHACode EHS Training. (n.d.).
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.).
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride Safety Data Sheet. (n.d.).
- Respirator Filter Selection Guide. (2013, April). RS Online.
- Advantages of Fluorinated Solvents Over Aqueous Cleaning. (2024, June 17). AGC Chemicals Americas.
- WASTE CODES. (n.d.). Ohio Environmental Protection Agency.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). U.S.
- Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
- 2024 - Code of Practice - Health and Safety Authority. (2024, April 5). Health and Safety Authority.
- SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
Sources
- 1. international.skcinc.com [international.skcinc.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. skcltd.com [skcltd.com]
- 9. wku.edu [wku.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
